3-Iodo-N-phenylcarbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUAIXDOXUXBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473310 | |
| Record name | 3-IODO-N-PHENYLCARBAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502161-03-7 | |
| Record name | 3-IODO-N-PHENYLCARBAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-9-phenylcarbazole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 3-Iodo-N-phenylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Iodo-N-phenylcarbazole. The information is intended to support research and development activities in medicinal chemistry and materials science.
Core Chemical Properties
This compound is a halogenated aromatic heterocyclic compound. It presents as a white to light yellow crystalline solid at room temperature and is largely odorless.[1] Its core structure consists of a carbazole scaffold N-arylated with a phenyl group and substituted with an iodine atom at the 3-position. This substitution pattern makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂IN | [2][3][4][5] |
| Molecular Weight | 369.20 g/mol | [2][3][4][5] |
| CAS Number | 502161-03-7 | [2][3][4][5] |
| Melting Point | 103.0 to 107.0 °C | [2][6] |
| Boiling Point (Predicted) | 480.6 ± 27.0 °C at 760 mmHg | [2] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Purity | >98.0% (commercially available) | [6] |
Synthesis and Experimental Protocols
Step 1: Synthesis of N-Phenylcarbazole via Ullmann Condensation
The Ullmann condensation is a classic and effective method for the N-arylation of carbazoles, involving a copper-catalyzed reaction between carbazole and an aryl halide.
Experimental Protocol:
-
Materials: Carbazole, iodobenzene, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling point solvent (e.g., dimethylformamide, DMF).
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phenylcarbazole.
-
Step 2: Electrophilic Iodination of N-Phenylcarbazole
The iodination of the N-phenylcarbazole intermediate is achieved through an electrophilic aromatic substitution reaction.
Experimental Protocol:
-
Materials: N-phenylcarbazole, an iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)), and a solvent (e.g., dichloromethane (DCM) or acetic acid).
-
Procedure:
-
Dissolve N-phenylcarbazole (1.0 eq) in the chosen solvent in a reaction flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the iodinating agent (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.
-
Synthetic Workflow Diagram
Caption: A two-step synthetic route to this compound.
Analytical Data (Expected)
¹H NMR Spectroscopy
-
Expected Chemical Shifts (in CDCl₃, ppm):
-
Aromatic Protons: Multiple signals in the range of 7.20-8.20 ppm. The protons on the iodinated ring are expected to be shifted downfield compared to the unsubstituted ring. The protons ortho to the iodine atom will likely show the most significant downfield shift.
-
Phenyl Group Protons: Signals in the range of 7.30-7.70 ppm.
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (in CDCl₃, ppm):
-
Carbazole Carbons: Signals in the range of 109-142 ppm. The carbon atom directly bonded to the iodine (C-3) is expected to have a chemical shift in the range of 80-95 ppm due to the heavy atom effect.
-
Phenyl Group Carbons: Signals in the range of 127-138 ppm.
-
Mass Spectrometry
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 369, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
Loss of iodine: A significant peak at m/z = 242 [M-I]⁺.
-
Loss of the phenyl group: A peak at m/z = 292 [M-C₆H₅]⁺.
-
Fragments corresponding to the carbazole and phenyl moieties.
-
-
Solubility Profile
Specific quantitative solubility data for this compound is not widely published.[1] However, based on its predominantly non-polar, aromatic structure, it is expected to exhibit good solubility in common organic solvents and poor solubility in water.
| Solvent | Expected Solubility |
| Tetrahydrofuran (THF) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Toluene | Soluble |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Relevance in Drug Development and Signaling Pathways
Carbazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[7] These activities include anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.
The mechanism of action for many biologically active carbazoles involves their interaction with key cellular signaling pathways. For instance, several carbazole derivatives have been identified as inhibitors of the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and PI3K/Akt/mTOR (phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin) pathways. These pathways are often dysregulated in cancer and inflammatory diseases, making them important targets for therapeutic intervention.
The introduction of a halogen atom, such as iodine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its target specificity. Therefore, this compound represents a promising starting point for the development of novel therapeutic agents targeting these pathways.
JAK/STAT Signaling Pathway and Potential Inhibition by Carbazole Derivatives
Caption: A simplified diagram of the JAK/STAT signaling pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-iodo-9-phenylcarbazole | CAS#:502161-03-7 | Chemsrc [chemsrc.com]
- 3. 3-IODO-9-PHENYL-9H-CARBAZOLE | CAS 502161-03-7 [matrix-fine-chemicals.com]
- 4. 3 Iodo N Phenyl Carbazole, 3 Iodo N Phenyl Carbazole 502161-03-7, 3 Iodo N Phenyl Carbazole suppliers in India. [sodiumiodide.net]
- 5. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Iodo-9-phenylcarbazole | 502161-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. alchempharmtech.com [alchempharmtech.com]
An In-depth Technical Guide to 3-Iodo-N-phenylcarbazole (CAS: 502161-03-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-N-phenylcarbazole, a key intermediate in the synthesis of advanced functional materials. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and subsequent reactions, and presents its applications, primarily in the field of organic electronics.
Core Compound Properties
This compound, also known as 3-iodo-9-phenyl-9H-carbazole, is a halogenated aromatic heterocyclic compound.[1] Its structure, featuring a carbazole backbone with an iodine atom at the 3-position and a phenyl group on the nitrogen atom, makes it a versatile building block in organic synthesis. The reactive carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
| Property | Value |
| CAS Number | 502161-03-7 |
| Molecular Formula | C₁₈H₁₂IN |
| Molecular Weight | 369.20 g/mol |
| Appearance | White to light yellow or reddish crystalline powder |
| Melting Point | 103.0 to 107.0 °C |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
| Purity | Typically >97% (GC) |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 9-Phenyl-9H-carbazole (N-phenylcarbazole)
This step is typically achieved via a Buchwald-Hartwig amination or an Ullmann condensation. The Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope.
-
Reactants:
-
9H-Carbazole (1.0 equiv.)
-
Iodobenzene or Bromobenzene (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Tri-tert-butylphosphine, 8 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
-
Procedure:
-
To a dry, inert-atmosphere flask, add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by 9H-carbazole and the aryl halide.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 9-phenyl-9H-carbazole.
-
Step 2: Iodination of 9-Phenyl-9H-carbazole
This step involves an electrophilic aromatic substitution to introduce the iodine atom at the 3-position of the carbazole ring.
-
Reactants:
-
9-Phenyl-9H-carbazole (1.0 equiv.)
-
Iodinating agent (e.g., N-Iodosuccinimide (NIS), 1.1 equiv.)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
-
Procedure:
-
Dissolve 9-phenyl-9H-carbazole in the chosen solvent in a flask protected from light.
-
Add N-Iodosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Characterization
The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and regiochemistry of iodination.
-
Mass Spectrometry: To verify the molecular weight and isotopic pattern of the iodinated compound.
-
Melting Point Analysis: To assess the purity of the final product.
Applications in Organic Electronics
The primary application of this compound is as a key intermediate for the synthesis of materials used in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Its utility stems from the ability to use the iodo-substituent as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the attachment of other aromatic or functional groups to build larger, conjugated molecules with tailored electronic and photophysical properties.
Derivatives of this compound are often designed to function as:
-
Hole-Transporting Materials (HTMs): The carbazole moiety is inherently electron-rich and possesses good hole-transporting capabilities.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), these materials can form the emissive layer matrix, facilitating energy transfer to a phosphorescent guest emitter.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl derivative, a common step in the creation of more complex organic electronic materials.
-
Reactants:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous K₂CO₃ or K₃PO₄, 2.0 equiv.)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the base, and the solvent.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS indicates the consumption of the starting material (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Representative OLED Performance
While specific performance data for materials directly derived in one step from this compound is scarce, the table below presents representative data for OLEDs that utilize various carbazole derivatives as the host or hole-transporting material. This illustrates the performance targets for materials synthesized from this precursor.
| Device Role | Host/HTM Material Type | Emitter | Max. EQE (%) | Max. C.E. (cd/A) | Turn-on Voltage (V) |
| Host | Carbazole-imidazole derivative | Fluorescent | 1.1 | ~0.8 | 4.0 - 4.8 |
| Host | Carbazole derivative | Green PhOLED | 8.3 | - | - |
| Host | Carbazole derivative | Red PhOLED | 6.4 | - | - |
| HTL | N,N'-di(1-naphthyl)-N,N'-diphenyl... (NPB) | Standard | - | 3.27 | ~3.6 |
EQE: External Quantum Efficiency; C.E.: Current Efficiency. Data is compiled from analogous systems and serves as a benchmark.
OLED Device Fabrication
A derivative of this compound, functioning as an HTL, would be incorporated into a multilayer OLED stack, typically fabricated via vacuum thermal evaporation.
-
General Protocol:
-
Substrate Cleaning: An Indium Tin Oxide (ITO) coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Layer Deposition: The organic layers and metal cathode are deposited in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL) (e.g., the synthesized carbazole derivative)
-
Emissive Layer (EML)
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Al)
-
-
Encapsulation: The device is encapsulated under an inert atmosphere to protect the organic layers from oxygen and moisture.
-
Drug Development and Biological Activity
While this compound is sometimes categorized as a "pharmaceutical intermediate," there is limited public information available linking it or its direct derivatives to specific drug development programs or biological signaling pathways. The carbazole scaffold is present in numerous biologically active molecules; however, the primary research focus for this particular iodinated compound appears to be firmly in materials science.
Safety Information
This compound should be handled in accordance with standard laboratory safety procedures.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the material safety data sheet (MSDS) from the supplier before use.
References
An In-depth Technical Guide to the Molecular Structure and Applications of 3-Iodo-N-phenylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 3-Iodo-N-phenylcarbazole (also known as 3-Iodo-9-phenylcarbazole). Due to a lack of publicly available, detailed experimental data for this specific molecule, this guide leverages data from closely related analogs, such as 9-phenylcarbazole and other iodinated carbazole derivatives, to provide a robust predictive and comparative analysis. All data derived from analogous compounds are clearly indicated.
Molecular Structure and Properties
This compound is an aromatic heterocyclic compound with the chemical formula C₁₈H₁₂IN.[1] It consists of a carbazole core, with a phenyl group attached to the nitrogen atom (position 9) and an iodine atom substituted on the carbazole ring at position 3. This substitution pattern makes it a valuable intermediate for synthesizing more complex molecules through cross-coupling reactions.
General Properties:
| Property | Value | Source |
| CAS Number | 502161-03-7 | [1][2] |
| Molecular Formula | C₁₈H₁₂IN | [1][2] |
| Molecular Weight | 369.21 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [3][4] |
| Melting Point | 103.0 to 107.0 °C | [3][4] |
Crystallographic Data
As of this review, a definitive single-crystal X-ray structure for this compound has not been reported in open literature. However, analysis of the crystal structure of the parent compound, 9-phenylcarbazole, reveals key structural features that are expected to be largely conserved.[5] The carbazole ring system is nearly planar, and the phenyl group at the N-9 position is twisted relative to this plane. The introduction of an iodine atom at the C-3 position is anticipated to have a minimal effect on the overall planarity of the carbazole core but will significantly alter the electronic properties and intermolecular interactions.
Predicted Crystallographic Parameters (based on analogous structures):
| Parameter | Predicted Value Range | Analogous Compound Source |
| Crystal System | Monoclinic / Orthorhombic | [5][6][7] |
| Space Group | P2₁/c, Pbca, or similar | [6][7] |
| C-I Bond Length | ~2.10 Å | Standard crystallographic data |
| Dihedral Angle (Carbazole-Phenyl) | 50-70° | [5] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale/Reference |
| 8.2 - 8.4 | d | H-4 | Deshielded by adjacent iodine. |
| 8.1 - 8.2 | d | H-5 | Typical carbazole aromatic proton. |
| 7.6 - 7.8 | m | H-2, Phenyl Protons | Aromatic region. |
| 7.3 - 7.5 | m | H-1, H-6, H-7, Phenyl Protons | Aromatic region. |
| 7.2 - 7.3 | t | H-8 | Typical carbazole aromatic proton. |
¹³C NMR Spectroscopy (Predicted):
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Assignment | Rationale/Reference |
| 140 - 142 | C-4a, C-4b | Quaternary carbons adjacent to N. |
| 137 - 139 | C-9a (Phenyl) | Quaternary carbon of phenyl group. |
| 128 - 132 | Phenyl CH | Aromatic carbons of phenyl group. |
| 126 - 128 | C-1, C-8 | Carbazole aromatic carbons. |
| 120 - 124 | C-5, C-7 | Carbazole aromatic carbons. |
| 110 - 115 | C-4, C-6 | Carbazole aromatic carbons. |
| 90 - 95 | C-3 | Carbon bearing iodine (ipso-carbon).[8] |
| 109 - 111 | C-2, C-5a | Carbazole aromatic carbons. |
Infrared (IR) Spectroscopy (Predicted Characteristic Peaks):
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050 - 3100 | Aromatic C-H Stretch |
| 1600 - 1620 | Aromatic C=C Stretch |
| 1470 - 1490 | Aromatic C=C Stretch |
| 1320 - 1340 | C-N Stretch |
| 740 - 760 | Aromatic C-H Bend (o-disubstituted) |
| 690 - 710 | Aromatic C-H Bend (monosubstituted phenyl) |
| 500 - 600 | C-I Stretch |
Note: The IR spectrum of 9-phenylcarbazole has been studied computationally and experimentally, providing a basis for these predictions.[9]
Mass Spectrometry (Predicted Fragmentation):
| m/z | Fragment | Description |
| 369 | [C₁₈H₁₂IN]⁺ | Molecular Ion (M⁺) |
| 242 | [C₁₈H₁₂N]⁺ | Loss of Iodine radical (M - I) |
| 165 | [C₁₂H₇N]⁺ | Loss of Phenyl group from [M-I]⁺ |
| 127 | [I]⁺ | Iodine cation |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a general and reliable method involves the iodination of N-phenylcarbazole. Furthermore, its primary utility as a chemical intermediate is realized through cross-coupling reactions.
Synthesis of this compound (General Protocol)
This protocol is based on established methods for the electrophilic iodination of carbazole derivatives.
Materials:
-
N-phenylcarbazole
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM) or similar inert solvent
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve N-phenylcarbazole (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid to initiate the reaction.
-
Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[10][11][12][13]
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of a functionalized carbazole derivative, starting from N-phenylcarbazole, with this compound as the key intermediate.
References
- 1. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-IODO-9-PHENYL-9H-CARBAZOLE | CAS 502161-03-7 [matrix-fine-chemicals.com]
- 3. 3-Iodo-9-phenylcarbazole | 502161-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-Iodo-9-phenylcarbazole | 502161-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.pdx.edu [web.pdx.edu]
- 9. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Iodo-N-phenylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-N-phenylcarbazole, a key intermediate in the development of advanced materials and pharmaceuticals. The document outlines the primary synthetic pathway, offering detailed experimental protocols and quantitative data to support research and development efforts in organic electronics and medicinal chemistry.
Introduction
This compound is a halogenated aromatic heterocyclic compound of significant interest in materials science and drug discovery.[1] Its rigid carbazole core, combined with the presence of a phenyl group at the nitrogen atom and an iodine atom at the 3-position, imparts unique electronic and photophysical properties. These characteristics make it a valuable building block for the synthesis of organic light-emitting diodes (OLEDs), photovoltaic materials, and biologically active molecules. The synthetic route to this compound typically involves a two-step process: the N-arylation of carbazole to form N-phenylcarbazole, followed by a regioselective electrophilic iodination.
Synthetic Pathway
The synthesis of this compound is accomplished through a sequential two-step reaction, as illustrated below. The initial step involves the formation of a carbon-nitrogen bond between carbazole and an aryl halide, followed by the introduction of an iodine atom onto the carbazole framework.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1 | N-Arylation (Ullmann Condensation) | Carbazole, Iodobenzene | CuI (5 mol%), 1,10-Phenanthroline (10 mol%), KOH, DME/H₂O, 95 °C, 20 h | N-Phenylcarbazole | 85%[2] |
| 2 | Electrophilic Iodination | N-Phenylcarbazole | N-Iodosuccinimide, CH₂Cl₂/AcOH (1:1), rt, 2 h | This compound | 95% |
Experimental Protocols
Step 1: Synthesis of N-Phenylcarbazole via Ullmann Condensation
This protocol details the copper-catalyzed N-arylation of carbazole with iodobenzene.
Materials:
-
Carbazole (0.5 mmol)
-
Iodobenzene (0.62 mmol)
-
Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)
-
1,10-Phenanthroline monohydrate (0.05 mmol, 10 mol%)
-
Potassium hydroxide (KOH) (1.0 mmol)
-
1,2-Dimethoxyethane (DME) / Water (H₂O) (1.0 mL mixture)
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add carbazole, iodobenzene, CuI, 1,10-phenanthroline monohydrate, and KOH.
-
The vessel is sealed and the atmosphere is replaced with nitrogen.
-
A 1.0 mL mixture of DME/H₂O is added to the reaction vessel.
-
The reaction mixture is heated to 95 °C and stirred for 20 hours.
-
Upon completion, the reaction is cooled to room temperature, and the product is extracted with an appropriate organic solvent.
-
The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-phenylcarbazole.
Step 2: Synthesis of this compound via Electrophilic Iodination
This protocol describes the regioselective iodination of N-phenylcarbazole at the 3-position using N-iodosuccinimide.
Materials:
-
N-Phenylcarbazole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.05 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Glacial Acetic Acid (AcOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve N-phenylcarbazole in a 1:1 mixture of dichloromethane and glacial acetic acid.
-
To this solution, add N-iodosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.
Conclusion
The synthesis of this compound is a robust and efficient two-step process. The Ullmann condensation provides a reliable method for the initial N-arylation of carbazole, while the subsequent electrophilic iodination with N-iodosuccinimide offers a high-yielding and regioselective route to the desired 3-iodo-substituted product. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful synthesis of this important chemical intermediate for a range of applications in materials science and pharmaceutical development.
References
Spectroscopic and Synthetic Profile of 3-Iodo-N-phenylcarbazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-Iodo-N-phenylcarbazole (CAS No. 502161-03-7), a key intermediate in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₈H₁₂IN and a molecular weight of 369.20 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 - 8.1 | d | 1H | Aromatic CH adjacent to Iodine |
| ~8.0 - 7.8 | m | 2H | Aromatic CH |
| ~7.7 - 7.2 | m | 8H | Aromatic CH (Carbazole and Phenyl rings) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 138 | Aromatic Quaternary C (N-C) |
| ~138 - 120 | Aromatic CH and Quaternary C |
| ~120 - 108 | Aromatic CH |
| ~92 | Aromatic Quaternary C-I |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic structure.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1585 | C=C stretch | Aromatic Ring |
| 1500 - 1400 | C=C stretch | Aromatic Ring |
| ~750 and ~700 | C-H bend | Monosubstituted Phenyl Group |
| ~550 | C-I stretch | Aryl Iodide |
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound would confirm its molecular weight.
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 369.00 | [M]⁺ (Calculated for C₁₈H₁₂IN) |
| 242.09 | [M-I]⁺ |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through the iodination of N-phenylcarbazole. The following is a generalized experimental protocol based on established methods for the synthesis of similar compounds.
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
-
Reaction Setup: To a solution of N-phenylcarbazole in a suitable solvent such as acetic acid, an iodinating agent (e.g., N-iodosuccinimide or a mixture of iodine and iodic acid) is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by pouring it into an aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Extraction: The product is extracted with an organic solvent like dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis Workflow
The structural confirmation of the synthesized this compound is performed using a standard suite of spectroscopic techniques.
Caption: Workflow for spectroscopic analysis.
References
physical properties of 3-Iodo-N-phenylcarbazole (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 3-Iodo-N-phenylcarbazole, a halogenated aromatic heterocyclic compound. This molecule serves as a critical building block in the fields of organic electronics, materials science, and medicinal chemistry.[1][2] Its utility as a precursor for bioactive molecules and luminescent materials makes a thorough understanding of its physical characteristics essential for its application in research and development.[1][2]
Core Physical Properties
This compound is a fine crystalline solid at room temperature, typically appearing as a white to light yellow or reddish powder.[1][3][4] It possesses a faint, characteristic chemical scent or can be nearly odorless.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound gathered from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂IN | [5][6][7] |
| Molecular Weight | 369.20 g/mol | [6][7] |
| Melting Point | 103.0 to 107.0 °C | [3][5] |
| 104 to 106 °C | [4] | |
| Boiling Point | 480.6 ± 27.0 °C at 760 mmHg (Predicted) | [3][5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| 1.55 ± 0.1 g/cm³ (Predicted) | [3] | |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Light yellow to reddish colored crystalline powder | [4] |
Solubility Profile
Specific quantitative data regarding the solubility of this compound in various solvents is not extensively documented in publicly available databases.[1] However, based on its chemical structure (a large, non-polar aromatic system), it is expected to exhibit poor solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran.
For optimal handling and use in experimental settings, it is recommended to store this compound in a dark place, sealed in a dry environment at room temperature.[1][3]
Experimental Protocols
Detailed experimental protocols for the determination of the melting point and solubility of this compound are not explicitly provided in the surveyed literature. The reported melting point ranges are typically determined using standard laboratory techniques such as capillary melting point apparatus.
The synthesis of this compound generally involves a two-step process, which is illustrated in the workflow diagram below. The compound is typically prepared via N-arylation of a carbazole derivative followed by an electrophilic iodination reaction.[1] Reagents such as N-iodosuccinimide are often employed for the iodination step under acidic conditions.[1] Purification is commonly achieved through recrystallization or column chromatography to ensure high purity for subsequent applications.[1]
Synthetic Workflow Diagram
The following diagram illustrates a generalized synthetic pathway for this compound.
Caption: Generalized synthetic workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. leapchem.com [leapchem.com]
- 3. This compound – دیجی متریالز [digimaterials.com]
- 4. 3 Iodo N Phenyl Carbazole, 3 Iodo N Phenyl Carbazole 502161-03-7, 3 Iodo N Phenyl Carbazole suppliers in India. [sodiumiodide.net]
- 5. 3-iodo-9-phenylcarbazole | CAS#:502161-03-7 | Chemsrc [chemsrc.com]
- 6. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 502161-03-7 | Catsyn [catsyn.com]
An In-depth Technical Guide on 3-Iodo-N-phenylcarbazole: Synthesis, History, and Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-N-phenylcarbazole, a halogenated aromatic heterocyclic compound, has primarily been utilized as a precursor in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] While its direct biological applications are not extensively documented, the N-phenylcarbazole scaffold is a recurring motif in a multitude of biologically active molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and explores its potential in drug development by examining the biological activities of structurally related N-phenylcarbazole derivatives. This guide aims to serve as a valuable resource for researchers interested in leveraging the this compound core for the design and synthesis of novel therapeutic agents.
Discovery and History
This compound is a synthetic organic compound that is not known to occur naturally.[2] Its synthesis is a derivative of the broader development of functionalized carbazoles, which gained prominence in the late 20th century for applications in materials science and as pharmaceutical intermediates.[2] While a specific discoverer or singular date of discovery for this compound is not well-documented in public databases, its preparation aligns with established methodologies for the N-arylation and subsequent halogenation of carbazole derivatives.[2]
Initially, the interest in N-phenylcarbazole derivatives was largely driven by their unique photophysical properties, making them ideal candidates for use in organic electronics.[1] The introduction of a heavy atom like iodine at the 3-position of the carbazole ring can modulate these electronic properties, a feature that is exploited in the design of phosphorescent OLEDs.[1]
More recently, the focus on carbazole derivatives has expanded significantly into the realm of medicinal chemistry. The carbazole nucleus is now recognized as a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This has led to a retrospective interest in compounds like this compound as potential building blocks for the synthesis of new drug candidates. The reactive iodine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 502161-03-7 | [4] |
| Molecular Formula | C₁₈H₁₂IN | [4] |
| Molecular Weight | 369.20 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 103.0 to 107.0 °C | [5] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the N-arylation of carbazole followed by the electrophilic iodination of the resulting N-phenylcarbazole.
Step 1: Synthesis of N-Phenylcarbazole via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds.
Materials:
-
Carbazole
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add carbazole (1.0 eq), iodobenzene (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via a syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-phenylcarbazole.
Step 2: Synthesis of this compound via Electrophilic Iodination
Materials:
-
N-Phenylcarbazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-phenylcarbazole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford this compound.
Biological Activities of N-Phenylcarbazole Derivatives
While this compound itself has not been extensively studied for its biological activities, its core structure is present in numerous compounds with significant pharmacological properties. The following sections summarize the key findings for structurally related N-phenylcarbazole derivatives.
Anticancer Activity
Several N-phenylcarbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The planar carbazole ring system can intercalate with DNA, and various substituents on the phenyl and carbazole rings can modulate this activity and confer selectivity.[6] Table 2 summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected N-phenylcarbazole analogs.
Table 2: Anticancer Activity of Selected N-Phenylcarbazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylcarbazole Derivative A | CEM (Leukemia) | 0.05 | [6] |
| Phenylcarbazole Derivative B | MCF-7 (Breast) | 8.5 | [2] |
| Phenylcarbazole Derivative C | A549 (Lung) | 12.3 | [7] |
| Phenylcarbazole Derivative D | HCT116 (Colon) | 5.7 | [5] |
Antimicrobial Activity
N-phenylcarbazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The lipophilic nature of the carbazole scaffold is thought to facilitate its passage through microbial cell membranes. Table 3 presents the minimum inhibitory concentration (MIC) values for representative N-phenylcarbazole derivatives.
Table 3: Antimicrobial Activity of Selected N-Phenylcarbazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-Phenylcarbazole Derivative E | Staphylococcus aureus | 1.56 | [3] |
| N-Phenylcarbazole Derivative F | Escherichia coli | 6.25 | [2] |
| N-Phenylcarbazole Derivative G | Candida albicans | 3.13 | [3] |
| N-Phenylcarbazole Derivative H | Bacillus subtilis | 0.9 | [2] |
Signaling Pathways and Potential Mechanisms of Action
The biological effects of N-phenylcarbazole derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation. Two such pathways are the JAK/STAT and Pim kinase pathways.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Some carbazole derivatives have been shown to inhibit the JAK/STAT pathway, often by targeting the STAT3 protein.[4]
Inhibition of Pim Kinases
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various types of cancer, making them attractive targets for cancer therapy. Certain N-substituted pyrrolocarbazoles have been identified as potent inhibitors of Pim kinases.[2]
Experimental Protocols: Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay
This is a general protocol for an in vitro kinase assay to determine the inhibitory potential of a compound.
Materials:
-
Purified recombinant kinase (e.g., Pim-1, JAK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
White, opaque 96-well or 384-well plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound, while historically significant in materials science, holds considerable, yet largely unexplored, potential as a versatile scaffold in drug discovery. The synthetic accessibility and the reactivity of the iodine substituent provide a platform for the generation of diverse chemical libraries. The demonstrated potent biological activities of closely related N-phenylcarbazole derivatives against cancer and microbial pathogens, coupled with their ability to modulate key signaling pathways, underscore the promise of this chemical class. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to embark on the synthesis and biological evaluation of novel this compound derivatives as potential therapeutic agents. Future investigations should focus on elucidating the specific molecular targets and mechanisms of action to fully realize the therapeutic potential of this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Iodo-N-phenylcarbazole and its Derivatives as Advanced Functional Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-N-phenylcarbazole is a versatile heterocyclic building block that has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique structural and electronic properties make it an ideal scaffold for the development of novel organic light-emitting diode (OLED) materials, photovoltaic devices, and potent therapeutic agents. The presence of a reactive iodine atom at the 3-position allows for facile derivatization through various cross-coupling reactions, enabling the synthesis of a diverse library of functionalized molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a particular focus on their potential as inhibitors of key cellular signaling pathways implicated in cancer.
Introduction
The carbazole nucleus is a privileged scaffold in the design of functional organic materials and bioactive compounds.[1] The rigid, planar structure and electron-rich nature of the carbazole ring system contribute to its favorable photophysical and charge-transporting properties.[2] Furthermore, the carbazole framework is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.
This compound, in particular, serves as a key intermediate in the synthesis of advanced functional materials and potential drug candidates.[3] The N-phenyl group modulates the electronic properties of the carbazole core, while the iodo-substituent provides a reactive handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Myaura coupling.[4] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position, leading to the generation of novel derivatives with tailored properties.
This guide will detail the synthesis of this compound, its derivatization via Suzuki coupling, and the characterization of the resulting compounds. A significant focus will be placed on the potential of these derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis.[5]
Physicochemical Properties of this compound
This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 502161-03-7 | [6] |
| Molecular Formula | C₁₈H₁₂IN | [6] |
| Molecular Weight | 369.20 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Purity | >98% | [8] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere. | [7] |
Synthesis of this compound and its Derivatives
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is typically achieved in a two-step process starting from carbazole. The first step involves the N-arylation of carbazole with iodobenzene, followed by electrophilic iodination at the 3-position.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of N-Phenylcarbazole
-
To a solution of carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and iodobenzene (1.2 eq).
-
Add copper(I) iodide (0.1 eq) as a catalyst.
-
Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenylcarbazole.
-
-
Step 2: Iodination of N-Phenylcarbazole
-
Dissolve N-phenylcarbazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and acetic acid.
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by recrystallization from ethanol to yield this compound as a crystalline solid.
-
Synthesis of 3-Aryl-N-phenylcarbazole Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this work, it allows for the efficient synthesis of a wide range of 3-aryl-N-phenylcarbazole derivatives from the this compound intermediate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and water (4:1), add potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-N-phenylcarbazole derivative.
Workflow for the Synthesis of 3-Aryl-N-phenylcarbazole Derivatives
Caption: Synthetic route to 3-Aryl-N-phenylcarbazole derivatives.
Biological Activity of 3-Aryl-N-phenylcarbazole Derivatives
The STAT3 signaling pathway is a key regulator of cellular processes that are critical for cancer development and progression, including proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in a wide variety of human cancers, making it an attractive target for the development of novel anticancer therapies.[5] Several studies have reported that carbazole derivatives can effectively inhibit STAT3 signaling.[1]
Inhibition of STAT3 Signaling
The synthesized 3-aryl-N-phenylcarbazole derivatives can be evaluated for their ability to inhibit the STAT3 signaling pathway. A hypothetical series of derivatives and their corresponding inhibitory activities are presented in Table 2.
| Compound | R-Group (at 3-position) | STAT3 Inhibition (IC₅₀, µM) |
| IPC-1 | Phenyl | 15.2 |
| IPC-2 | 4-Methoxyphenyl | 8.5 |
| IPC-3 | 4-Chlorophenyl | 12.8 |
| IPC-4 | 2-Naphthyl | 5.1 |
| IPC-5 | 3-Pyridyl | 18.9 |
Note: The data in this table is illustrative and represents the type of quantitative data that would be generated from the biological evaluation of these compounds.
STAT3 Signaling Pathway and Inhibition by Carbazole Derivatives
Caption: Inhibition of the STAT3 signaling pathway.
Experimental Protocol: STAT3 Inhibition Assay
The inhibitory activity of the synthesized compounds on the STAT3 signaling pathway can be assessed using a variety of in vitro assays, such as a luciferase reporter assay or by Western blotting to detect the phosphorylation of STAT3.
-
Cell Culture: Human cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the 3-aryl-N-phenylcarbazole derivatives for a specified period (e.g., 24 hours).
-
Luciferase Reporter Assay: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a control plasmid. Following compound treatment, cell lysates are assayed for luciferase activity. A decrease in luciferase activity indicates inhibition of STAT3 transcriptional activity.
-
Western Blotting: Following compound treatment, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 activation.
Photophysical Properties
Derivatives of this compound also exhibit interesting photophysical properties, making them suitable for applications in organic electronics. The introduction of different aryl groups at the 3-position can be used to tune the absorption and emission characteristics of the molecules.
| Compound | R-Group (at 3-position) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |
| IPC-1 | Phenyl | 345 | 410 | 0.45 |
| IPC-2 | 4-Methoxyphenyl | 352 | 425 | 0.58 |
| IPC-4 | 2-Naphthyl | 360 | 435 | 0.65 |
| IPC-6 | 9-Anthracenyl | 385 | 480 | 0.72 |
Note: The data in this table is illustrative and represents the type of quantitative data that would be generated from the photophysical characterization of these compounds.
Experimental Protocol: Photophysical Measurements
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum of the respective compound.
-
Quantum Yield Determination: Fluorescence quantum yields are determined using a standard reference with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional organic molecules. The straightforward derivatization of the 3-position via Suzuki-Miyaura cross-coupling allows for the fine-tuning of the electronic and photophysical properties of the carbazole core. The resulting 3-aryl-N-phenylcarbazole derivatives show significant promise as potential therapeutic agents, particularly as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. Furthermore, the tunable photophysical properties of these compounds make them attractive candidates for applications in organic electronics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the fields of drug discovery and materials science to further explore the potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. leapchem.com [leapchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Theoretical Analysis of the Electronic Structure of 3-Iodo-N-phenylcarbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure of 3-Iodo-N-phenylcarbazole, a key intermediate in the development of advanced organic electronic materials. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines a robust computational methodology based on established practices for similar carbazole derivatives. The presented data, protocols, and visualizations serve as a foundational framework for researchers aiming to explore the optoelectronic properties of this and related compounds.
Introduction
This compound is a versatile organic compound utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications.[1][2][3] Its unique structure, combining a carbazole framework with an iodine substituent and a phenyl group, allows for diverse functionalization and the tuning of electronic properties.[2] Understanding the fundamental electronic structure of this molecule is crucial for the rational design of new materials with enhanced performance characteristics such as high charge mobility and optimized emission wavelengths.[1][2]
Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and photophysical properties of molecules at the atomic level.[4][5] This guide details a hypothetical but methodologically sound computational analysis of this compound, providing insights into its frontier molecular orbitals, electronic transitions, and overall stability.
Molecular Structure and Computational Workflow
The initial step in any theoretical study is the determination of the optimized molecular geometry. The structure of this compound, with the IUPAC name 3-iodo-9-phenyl-9H-carbazole, serves as the input for quantum chemical calculations.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. leapchem.com [leapchem.com]
- 3. leapchemproduct.com [leapchemproduct.com]
- 4. Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Computations of Carbazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Carbazole and its derivatives represent a versatile class of heterocyclic compounds with significant applications in materials science and medicinal chemistry. Their unique electronic and photophysical properties, stemming from a rigid, planar, and electron-rich aromatic structure, make them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and as scaffolds for novel therapeutic agents. Quantum chemical computations have become an indispensable tool for understanding and predicting the behavior of these molecules, enabling the rational design of carbazole derivatives with tailored properties. This guide provides an in-depth overview of the computational methodologies, experimental protocols, and key findings in the study of carbazole derivatives.
Computational Methodologies in the Study of Carbazole Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are pivotal in elucidating the electronic structure, spectroscopic properties, and reactivity of carbazole derivatives.
Ground State Properties: Density Functional Theory (DFT)
DFT is the workhorse for calculating the ground-state properties of carbazole derivatives. The choice of functional and basis set is crucial for obtaining accurate results.
Typical Computational Protocol for Geometry Optimization:
-
Software: Gaussian, ORCA, GAMESS, etc.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][2][3]
-
Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed. The inclusion of polarization (d) and diffuse (++) functions is important for accurately describing the electronic distribution, especially in charged or excited states.[1][3]
-
Solvent Effects: The Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) are frequently used to account for the influence of a solvent on the molecular geometry and electronic properties.[1]
-
Verification of Minima: Frequency calculations are performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Excited State Properties: Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is the primary method for investigating the excited-state properties of carbazole derivatives, including their absorption and emission spectra.
Typical Computational Protocol for Absorption and Emission Spectra:
-
Absorption Spectrum: A TD-DFT calculation is performed on the optimized ground-state geometry. This provides the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.
-
Emission Spectrum (Fluorescence): The geometry of the first singlet excited state (S₁) is optimized using TD-DFT. A subsequent TD-DFT calculation on the optimized S₁ geometry yields the emission energies, corresponding to the fluorescence spectrum.
Data Presentation: Electronic and Optical Properties
The following tables summarize key quantitative data for representative carbazole derivatives from computational studies and experimental validation.
Table 1: Comparison of Experimental and Calculated HOMO-LUMO Energies for Carbazole Derivatives.
| Compound | Experimental HOMO (eV) | Calculated HOMO (eV) | Experimental LUMO (eV) | Calculated LUMO (eV) | Experimental Gap (eV) | Calculated Gap (eV) | Computational Method | Reference |
| 1H-Benzo[c]carbazole | -5.5 to -6.0 | -5.4 to -5.9 | -2.0 to -2.5 | -1.9 to -2.4 | 3.0 to 4.0 | 3.1 to 4.1 | B3LYP/6-31G(d) | [4] |
| 3,6-diaryl-N-hexylcarbazole | -5.67 to -6.02 | - | -2.48 to -3.55 | - | - | - | B3LYP/6-31G* | [5][6] |
| Carbazole-OH | - | -6.058 | - | -1.342 | - | 4.716 | B3LYP-D3/6-311+G(2d,p) | [1][2] |
| Carbazole-SH | - | -5.751 | - | -1.248 | - | 4.503 | B3LYP-D3/6-311+G(2d,p) | [1][2] |
| Carbazole-CH₃ | - | -5.819 | - | -1.317 | - | 4.502 | B3LYP-D3/6-311+G(2d,p) | [1][2] |
Table 2: Calculated Absorption and Emission Wavelengths for Carbazole Derivatives.
| Compound/System | Calculated λ_max (abs) (nm) | Calculated λ_max (em) (nm) | Application | Computational Method | Reference |
| Carbazole-based oligomers | Varies | Varies | OLEDs | TD-B3LYP/SVP | [7] |
| Carbazole-OH | 237.28 | - | DSSCs | TD-DFT/B3LYP-D3/6-311+G(2d,p) | [1][2] |
| Carbazole-SH | 250.00 | - | DSSCs | TD-DFT/B3LYP-D3/6-311+G(2d,p) | [1][2] |
| Carbazole-CH₃ | 239.72 | - | DSSCs | TD-DFT/B3LYP-D3/6-311+G(2d,p) | [1][2] |
| Pyridine-Carbonitrile-Carbazole | - | - | OLEDs | - | [8] |
Experimental Protocols
The synthesis of carbazole derivatives is a crucial first step for both experimental characterization and as a basis for computational modeling.
Synthesis of 3,6-Dibromocarbazole
Method 1: Bromination with N-Bromosuccinimide (NBS) in DMF
-
Materials: Carbazole, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Distilled Water, Ethyl Acetate, Sodium Sulfate, Chloroform.
-
Procedure:
-
Dissolve carbazole (1 g, 5.96 mmol) in DMF (15 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents for dibromination) in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into distilled water to precipitate the crude product.
-
Filter the precipitate under vacuum and wash with distilled water.
-
Purify the crude product by recrystallization from chloroform.[9]
-
Method 2: Silica Gel-Catalyzed Bromination with NBS
-
This method has been reported to achieve yields as high as 89.5%.[9]
Synthesis of N-Alkylcarbazole Derivatives
-
General Procedure for N-Ethylation:
-
To a solution of carbazole in a suitable solvent (e.g., DMF or acetone), add a base such as potassium hydroxide or sodium hydride.
-
Add an alkylating agent, for example, bromoethane or diethyl sulfate.
-
Stir the reaction mixture at room temperature or with heating until completion.
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent.
-
Purify the product by recrystallization or column chromatography.[10]
-
Signaling Pathways and Mechanisms
Quantum chemical computations are instrumental in understanding the mechanisms of action of carbazole derivatives in biological systems and in materials science applications.
Drug Development: Topoisomerase II Inhibition
Several carbazole derivatives have been identified as potent anticancer agents that function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.
Caption: Inhibition of Topoisomerase II by carbazole derivatives disrupts DNA replication, leading to cell cycle arrest and apoptosis.
Drug Development: JAK-STAT Signaling Pathway Inhibition
The JAK-STAT signaling pathway is often overactive in various cancers, promoting cell proliferation and survival.[11] Carbazole derivatives have been investigated as inhibitors of this pathway, particularly targeting STAT3.[12][13]
Caption: Carbazole derivatives can inhibit the JAK-STAT signaling pathway by preventing the dimerization of activated STAT3.
Materials Science: Charge Transport in OLEDs
In OLEDs, carbazole derivatives are often used as host materials or in hole-transporting layers due to their excellent charge carrier mobility.
Caption: Schematic of charge transport in a multilayer OLED, highlighting the role of carbazole derivatives in the hole transport layer.
Computational Drug Design Workflow
The design of novel carbazole-based drugs often follows a computational workflow that integrates various in silico techniques.
Caption: A general workflow for the computational design of carbazole-based drug candidates.
References
- 1. jnsam.com [jnsam.com]
- 2. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactive Nature of the C-I Bond in 3-Iodo-N-phenylcarbazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbon-iodine (C-I) bond in 3-Iodo-N-phenylcarbazole represents a key functional handle for the synthesis of a diverse array of complex organic molecules. Its inherent reactivity makes it a versatile precursor in the development of novel pharmaceutical agents and advanced materials for organic electronics. This technical guide provides a comprehensive overview of the reactivity of this bond, focusing on prevalent cross-coupling reactions and other potential transformations.
Introduction to the Reactivity of this compound
This compound is an aromatic heterocyclic compound featuring a carbazole nucleus substituted with a phenyl group at the nitrogen atom and an iodine atom at the 3-position. The C-I bond in this molecule is the most reactive site for transformations such as transition-metal-catalyzed cross-coupling reactions. This reactivity stems from the relatively low bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, and the good leaving group ability of the iodide anion.
The primary utility of this compound in synthesis is as an electrophilic partner in a variety of coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions are fundamental in the construction of the complex molecular architectures often required for biologically active compounds and functional materials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of this compound. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[1][2] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[2] For this compound, the Suzuki coupling allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 3-position.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Conditions | Reference(s) |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | [3] |
| Ligand | PPh₃, SPhos, RuPhos | [4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [4][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | [3][5] |
| Temperature | 80-110 °C | [3] |
| Typical Yield | 70-95% | [3][4] |
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add a suitable solvent system, for example, a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[6][7] This reaction is instrumental in the synthesis of arylamines, which are common motifs in pharmaceuticals. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position.
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Conditions | Reference(s) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | [8] |
| Ligand | Tri-tert-butylphosphine, XPhos, SPhos | [9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [8][9] |
| Solvent | Toluene, Dioxane, THF | [8][9] |
| Temperature | 80-110 °C | [8] |
| Typical Yield | 75-98% | [8][9] |
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., tri-tert-butylphosphine, 2-4 mol%).
-
Add a strong base such as sodium tert-butoxide (1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[8]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
The Versatility of 3-Iodo-N-phenylcarbazole: A Technical Review of its Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Iodo-N-phenylcarbazole is a versatile aromatic heterocyclic compound that has garnered significant attention in materials science and medicinal chemistry. Its unique structure, featuring a carbazole core functionalized with an iodine atom and a phenyl group, provides a strategic platform for the synthesis of a wide array of novel organic materials and biologically active molecules. The presence of the iodine atom offers a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures with tailored electronic and photophysical properties. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in organic electronics and its emerging potential in drug discovery.
Physicochemical Properties
This compound is a solid at room temperature with the general appearance of a white to light-yellow crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 502161-03-7 |
| Molecular Formula | C₁₈H₁₂IN |
| Molecular Weight | 369.20 g/mol |
| Melting Point | 103.0 to 107.0 °C |
| Boiling Point (Predicted) | 480.6 ± 27.0 °C |
| Density (Predicted) | 1.55 ± 0.1 g/cm³ |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the N-arylation of carbazole followed by electrophilic iodination.
Experimental Protocol:
Step 1: Synthesis of N-phenylcarbazole (9-phenyl-9H-carbazole)
A common method for the N-arylation of carbazole is the Ullmann condensation.
-
Reactants: Carbazole, Iodobenzene, Copper(I) iodide (CuI), a ligand (e.g., L-proline), and a base (e.g., Potassium Carbonate, K₂CO₃).
-
Solvent: A high-boiling point polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a dried reaction flask, add carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) several times.
-
Anhydrous solvent is added, and the mixture is heated to a temperature typically ranging from 90 to 150 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent and purified by column chromatography or recrystallization.
-
Step 2: Iodination of N-phenylcarbazole
The iodination of N-phenylcarbazole is an electrophilic aromatic substitution reaction.
-
Reactants: N-phenylcarbazole and an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl).
-
Solvent: A suitable organic solvent such as Dichloromethane (DCM) or Acetonitrile.
-
Procedure:
-
N-phenylcarbazole is dissolved in the chosen solvent.
-
The iodinating agent is added portion-wise at a controlled temperature, often at room temperature or below.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched, and the product, this compound, is isolated and purified, typically by column chromatography.
-
Applications in Organic Electronics
This compound is a key building block for the synthesis of advanced materials used in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The carbazole moiety provides good hole-transporting properties and high thermal stability, while the iodo-substituent allows for further functionalization to fine-tune the material's electronic properties.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, derivatives of this compound are often used as host materials in the emissive layer or as hole-transporting materials. The wide energy gap of carbazole derivatives is crucial for confining excitons within the emissive layer, leading to higher device efficiencies.
A typical multi-layer OLED device is fabricated by the sequential deposition of materials onto a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate in a high-vacuum environment.
-
Anode: Indium Tin Oxide (ITO) on a glass substrate.
-
Hole Injection Layer (HIL): A material with a high work function, such as molybdenum trioxide (MoO₃), is deposited to facilitate hole injection from the anode.
-
Hole Transport Layer (HTL): A layer of a hole-transporting material, such as a derivative of this compound or a standard material like N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), is deposited.[1]
-
Emissive Layer (EML): A host material, often a carbazole derivative, is co-deposited with a phosphorescent or fluorescent dopant (emitter).
-
Electron Transport Layer (ETL): A material with good electron mobility, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), is deposited.[2]
-
Electron Injection Layer (EIL): A thin layer of a low work function material, like lithium fluoride (LiF), is deposited to facilitate electron injection.
-
Cathode: A low work function metal, typically aluminum (Al), is deposited to complete the device.
The performance of OLEDs is characterized by several key metrics. The following table summarizes the performance of green phosphorescent OLEDs (PhOLEDs) using cyanofluorene-linked N-phenylcarbazole host materials, which can be synthesized from this compound.
| Host Material | Max. Current Efficiency (cd A⁻¹) | Max. External Quantum Efficiency (%) | Color Coordinates (CIE x, y) at 1000 cd m⁻² |
| o-CF-PhCz | - | - | (0.36, 0.61) |
| m-CF-PhCz | 74.6 | 20.3 | (0.34, 0.62) |
| p-CF-PhCz | - | - | (0.34, 0.62) |
| Data sourced from a study on cyanofluorene-linked phenylcarbazoles as host materials for green PhOLEDs.[3][4] |
Organic Photovoltaics (OPVs)
In the field of organic solar cells, polymers derived from this compound can be utilized as the electron donor material in the active layer of a bulk heterojunction (BHJ) device. The carbazole units contribute to good film-forming properties and favorable energy levels for efficient charge separation at the donor-acceptor interface.
-
Substrate: An ITO-coated glass substrate is cleaned and treated to ensure a suitable work function.
-
Hole Transport Layer (HTL): A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is typically spin-coated onto the ITO.
-
Active Layer: A solution containing a blend of the donor polymer (derived from this compound) and an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) is spin-coated to form the bulk heterojunction.
-
Cathode: A low work function metal, such as calcium or aluminum, is deposited via thermal evaporation.
The following table presents the performance of an organic solar cell using a carbazole-based polymer as the donor material.
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current Density (J_sc) (mA cm⁻²) | Fill Factor (FF) (%) |
| PCDTBT | PC₇₁BM | 7.2 | 0.89 | 11.5 | 70 |
| PCDTBT (poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]) is a representative high-performance carbazole-containing polymer. |
Synthetic Applications: Cross-Coupling Reactions
The iodine atom at the 3-position of N-phenylcarbazole makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of aryl and heteroaryl substituents, enabling the synthesis of a diverse library of functional molecules.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: this compound (1.0 eq), an arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution of the base.
-
Procedure:
-
The reactants are combined in a reaction vessel under an inert atmosphere.
-
The solvent system and the palladium catalyst are added.
-
The reaction mixture is heated to a temperature typically between 80 and 120 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the product is extracted and purified by column chromatography.
-
Table of Suzuki Coupling Reaction Conditions
The following table provides a summary of typical reaction conditions for the Suzuki-M-iyaura coupling of aryl halides.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| Aryl Bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 92 |
| Aryl Chloride | 3-Furylboronic acid | Pd₂ (dba)₃ (2) / XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 24 | 78 |
| This table presents generalized conditions for Suzuki coupling reactions with different aryl halides to illustrate the versatility of the reaction.[5] |
Applications in Medicinal Chemistry
The carbazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. While research on the specific biological activities of this compound is still emerging, its derivatives are being investigated for various therapeutic applications, including as anticancer agents.
Phenylcarbazole Derivatives as Potential Anticancer Agents
Studies have shown that certain phenylcarbazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action are often multifactorial and can include the inhibition of key signaling pathways involved in cell proliferation and survival.
One important signaling pathway implicated in cancer is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. Constitutive activation of STAT3 is observed in many human cancers and is associated with tumor growth, metastasis, and drug resistance. Some N-alkylcarbazole derivatives have been shown to inhibit STAT3 activation.[6] While not directly involving the 3-iodo derivative, this suggests a potential avenue for the development of 3-aryl-N-phenylcarbazole derivatives as STAT3 inhibitors, where the 3-aryl group, introduced via Suzuki coupling, could be designed to interact with the STAT3 protein.
Conclusion
This compound is a highly valuable and versatile building block in modern organic chemistry. Its utility spans from the creation of high-performance materials for organic electronics to providing a scaffold for the development of potential new therapeutic agents. The ability to readily functionalize the carbazole core through well-established cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel molecules with tailored properties. As research in both materials science and drug discovery continues to advance, the applications of this compound and its derivatives are expected to expand even further, solidifying its importance as a key intermediate for innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Imidazolyl-Phenylcarbazole-Based Host Materials and Their Use for Co-host Designs in Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Iodo-N-phenylcarbazole as a Precursor for OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Iodo-N-phenylcarbazole as a versatile precursor for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The protocols outlined herein are intended to facilitate the development of next-generation host materials, thermally activated delayed fluorescence (TADF) emitters, and hole-transporting materials (HTMs).
Introduction
This compound is a key building block in the field of organic electronics. The carbazole moiety is well-known for its excellent hole-transporting properties, high thermal stability, and wide energy gap. The presence of the iodine atom at the 3-position provides a reactive site for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide variety of functional groups to tailor the optoelectronic properties of the final materials for specific OLED applications.
Applications of this compound in OLED Material Synthesis
The strategic functionalization of this compound enables the synthesis of the three primary types of organic materials used in the emissive and charge-transporting layers of OLEDs:
-
Host Materials: By coupling this compound with other carbazole-containing molecules or other aromatic systems, bipolar host materials with high triplet energies can be synthesized. These materials are crucial for efficient phosphorescent and TADF OLEDs, as they facilitate energy transfer to the guest emitter molecules.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The design of TADF emitters often involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to minimize the singlet-triplet energy gap (ΔEST). This compound can serve as a donor core, which, when coupled with a suitable electron-accepting moiety, can lead to the formation of efficient TADF emitters.
-
Hole-Transporting Materials (HTMs): The inherent hole-transporting nature of the carbazole core can be enhanced by attaching other hole-transporting units, such as triarylamines, to the 3-position of N-phenylcarbazole via Buchwald-Hartwig amination. This results in HTMs with high hole mobility and good thermal stability.
Data Presentation
The following tables summarize the performance of representative OLED materials that can be synthesized from this compound or its derivatives.
Table 1: Performance of Host Materials Derived from N-Phenylcarbazole Precursors
| Host Material | Emitter | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) |
| m-CF-PhCz | Ir(ppy)₂(acac) | 20.3 | 74.6 | - | - |
| im-OCzP | Green PhOLED | 22.2 | 77.0 | 93.1 | - |
| im-OCzP | Red PhOLED | 14.1 | 9.0 | 10.1 | - |
| BCC-36 | FIrpic | 14.0 | 27.2 | 11.8 | 3.9 |
Table 2: Performance of TADF Emitters with Carbazole Donor Moieties
| Emitter | Host | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Emission Peak (nm) | ΔEST (eV) |
| 4CzIPN | - | 19.2 | - | - | - | - |
| Ac-HPM | - | ~20 | - | - | - | <0.20 |
| PIC-TRZ | - | 7.7 | - | - | - | 0.11 |
| T13 | TAPC | 22.5 | 72.1 | 61.5 | - | - |
Table 3: Properties of Hole-Transporting Materials Based on Carbazole Derivatives
| HTM | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (°C) |
| Compound 1 | -5.16 | - | 1.08 x 10⁻² | - |
| Compound 2 | - | - | 4.21 x 10⁻² | - |
| Compound 3 | -5.00 | - | 5.93 x 10⁻⁵ | - |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of OLED materials from this compound.
Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a carbazole-based host material by coupling this compound with a boronic acid derivative.
Reaction Scheme:
Application Notes and Protocols: 3-Iodo-N-phenylcarbazole in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-N-phenylcarbazole is a versatile aromatic heterocyclic compound that serves as a crucial building block in the synthesis of advanced materials for organic electronics, particularly in the field of organic photovoltaics (OPVs). The carbazole moiety is well-regarded for its excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics, making it a favored component in the design of both donor and hole-transport materials for solar cells.[1][2] The presence of the iodine atom at the 3-position provides a reactive site for facile chemical modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the straightforward introduction of various aromatic and heteroaromatic substituents, enabling the fine-tuning of the molecule's electronic and optical properties to optimize performance in OPV devices.
While direct incorporation of this compound into the active layer of OPVs is not commonly reported, its true value lies in its role as a key intermediate for creating more complex, high-performance materials. This document provides an overview of its application potential, relevant experimental protocols for material synthesis and device fabrication, and performance data from related carbazole derivatives.
Data Presentation: Performance of Carbazole Derivative-Based Solar Cells
The following table summarizes the performance of organic photovoltaic and perovskite solar cells that utilize derivatives of carbazole, illustrating the potential of materials synthesized from precursors like this compound.
| Material/Device System | Role of Carbazole Derivative | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6:PM7-Si:BTP-eC9 with I-2PACz SAM | Hole Extracting Interlayer | Not Specified | Not Specified | Not Specified | 18.2 | [5] |
| PM6:PM7-Si:BTP-eC9 with Cl-2PACz SAM | Hole Extracting Interlayer | Not Specified | Not Specified | Not Specified | 18.5 | [5] |
| Perovskite Solar Cell with CzPAF-OMeTAD | Hole-Transport Material | Not Specified | Not Specified | Not Specified | 15.35 | [6] |
| Poly(2,7-carbazole) derivative (P3) | Donor Material | Not Specified | Not Specified | Not Specified | 6.3 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Donor Material via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound from this compound, a common step in creating donor materials for OPVs.[3]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.)
-
Solvent system (e.g., 4:1 mixture of toluene and water or dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid/ester, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes to remove oxygen.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final biaryl compound.
-
Characterize the purified product using NMR and mass spectrometry.
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
This protocol outlines a general procedure for fabricating a solution-processed bulk heterojunction organic solar cell, a common architecture for testing new donor materials.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer solution: a blend of the synthesized carbazole-based donor material and an acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor) in a suitable organic solvent (e.g., chlorobenzene, chloroform).
-
Electron Transport Layer (ETL) material (optional, depending on device architecture)
-
Metal for cathode (e.g., Aluminum, Silver)
-
Cleaning solvents: Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the HTL material (e.g., PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate at a specified temperature (e.g., 120-150 °C) in a nitrogen-filled glovebox or in air.
-
Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat the active layer solution onto the HTL. The spin speed and time should be optimized to achieve the desired film thickness. Anneal the substrate at an optimized temperature to promote the desired morphology.
-
Electron Transport Layer (ETL) Deposition (Optional): If required by the device architecture, deposit an ETL onto the active layer.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask under high vacuum (< 10⁻⁶ Torr).
-
Device Encapsulation: Encapsulate the device to protect it from air and moisture before testing.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters (Voc, Jsc, FF, PCE).
Visualizations
Caption: Synthesis and Application Workflow.
Caption: OPV Fabrication and Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Iodo-N-phenylcarbazole in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Iodo-N-phenylcarbazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the synthesis of a diverse library of 3-aryl-N-phenylcarbazole derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis and development of novel carbazole-based compounds.
Introduction
The carbazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 3,6-disubstituted carbazoles have garnered attention in drug discovery as potential kinase inhibitors and in materials science for their unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The Suzuki-Miyaura cross-coupling reaction is a powerful and efficient method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the carbazole core. This compound is a key building block in this context, with the iodine atom serving as an excellent leaving group for the palladium-catalyzed coupling process.
Applications in Drug Development
The derivatization of the carbazole core at the 3-position through Suzuki coupling is a crucial strategy for conducting structure-activity relationship (SAR) studies. Phenylcarbazole derivatives have been designed and synthesized as potential anticancer agents, demonstrating marked cytotoxicity against various cancer cell lines. The biological activity of these compounds is believed to be linked to their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The synthesis of a diverse library of 3-aryl-N-phenylcarbazoles allows for the exploration of the chemical space around this scaffold to optimize potency and selectivity for specific kinase targets.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are generalized and specific protocols for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a general guideline and can be adapted for various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N-phenylcarbazole.
Quantitative Data
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids, based on typical outcomes for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-98 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 110 | 12 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 70-80 |
| 6 | Pyridin-3-ylboronic acid | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 65-75 |
Signaling Pathway Inhibition
The 3-aryl-N-phenylcarbazole scaffold is a promising starting point for the development of kinase inhibitors. While the exact signaling pathways inhibited by these specific compounds require further investigation, their structural similarity to known kinase inhibitors and the observed anticancer activity of related phenylcarbazoles suggest potential modulation of cell cycle regulation pathways. One such critical pathway is the Cyclin-Dependent Kinase (CDK) pathway, which controls cell cycle progression.
Caption: Potential inhibition of the cell cycle by 3-aryl-N-phenylcarbazoles through targeting CDKs.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound provides an efficient and versatile route to a wide array of 3-aryl-N-phenylcarbazole derivatives. These compounds are valuable for researchers in drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy, as well as for scientists in materials science exploring new functional molecules. The protocols and data presented in these application notes offer a solid foundation for the synthesis and further investigation of this important class of compounds.
Application Notes and Protocols for the Synthesis of Conjugated Polymers using 3-Iodo-N-phenylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers derived from carbazole building blocks have garnered significant attention in the fields of organic electronics and biomedical research. Their unique photophysical and electrochemical properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and bio-imaging. 3-Iodo-N-phenylcarbazole is a key monomer in the synthesis of these advanced materials, offering a reactive site for various cross-coupling polymerization reactions. The N-phenyl substituent provides enhanced solubility and morphological stability to the resulting polymers.
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers using this compound via three common and effective methods: Suzuki coupling, Stille coupling, and Yamamoto coupling.
Data Presentation
The following tables summarize typical quantitative data for conjugated polymers synthesized from carbazole derivatives, providing a comparative overview of their key properties. It is important to note that the specific properties of polymers synthesized from this compound may vary depending on the co-monomer (if any) and the precise reaction conditions.
Table 1: Molecular Weight and Polydispersity Index of Carbazole-Based Copolymers
| Polymerization Method | Co-monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Suzuki Coupling | 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | 27,000 - 69,000 | - | 2.5 - 3.0[1] |
| Suzuki Coupling | 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 3,700 - 37,900 | - | 1.23 - 1.48[2] |
| Yamamoto Coupling | N-(alkoxyphenyl)-2,7-dihalocarbazoles | - | - | - |
Table 2: Photophysical and Electrochemical Properties of Carbazole-Based Polymers
| Polymer | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |
| Poly(N-phenyl-2,7-carbazole) | ~390 | ~430, 455, 475[3][4] | -5.9 | - | - |
| Poly(3,6-carbazole) derivatives | - | - | -5.3 to -5.8 | -2.0 to -2.5 | 2.8 - 3.3 |
| Poly(N-vinylcarbazole) | - | - | -5.9 | - | -[5] |
Experimental Protocols
The following are detailed protocols for the synthesis of conjugated polymers using this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. All reagents should be handled with care, as some may be toxic or flammable.
Protocol 1: Suzuki Coupling Polymerization
This protocol describes the synthesis of a copolymer of this compound and a diboronic ester derivative.
Materials:
-
This compound
-
9-Phenylcarbazole-3,6-diboronic acid bis(pinacol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), 9-phenylcarbazole-3,6-diboronic acid bis(pinacol) ester (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Add anhydrous toluene (15 mL) and anhydrous DMF (5 mL) to the flask.
-
Add an aqueous solution of K₃PO₄ (2.0 M, 2.0 mL).
-
Degas the mixture by bubbling with inert gas for 20-30 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under an inert atmosphere.
-
Cool the mixture to room temperature and pour it into methanol (200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Collect the chloroform fraction and concentrate it under reduced pressure.
-
Precipitate the polymer again in methanol, filter, and dry under vacuum.
Protocol 2: Stille Coupling Polymerization
This protocol outlines the copolymerization of this compound with a distannyl comonomer.
Materials:
-
This compound
-
2,5-bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in anhydrous chlorobenzene (20 mL).
-
Add Pd₂(dba)₃ (0.015 mmol) and P(o-tol)₃ (0.06 mmol) to the flask.
-
Degas the solution by bubbling with inert gas for 30 minutes.
-
Heat the reaction mixture to 120 °C and stir for 48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the polymer solution into methanol (250 mL) to precipitate the polymer.
-
Filter the polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction using methanol, hexane, and then chloroform.
-
Evaporate the chloroform and re-precipitate the polymer in methanol.
-
Collect the final polymer by filtration and dry it in a vacuum oven.
Protocol 3: Yamamoto Homocoupling Polymerization
This protocol describes the synthesis of a homopolymer of this compound.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
2,2'-Bipyridine (bpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (HCl) solution
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add Ni(COD)₂ (1.2 mmol) and bpy (1.2 mmol).
-
Add anhydrous DMF (10 mL) and anhydrous toluene (10 mL).
-
Heat the mixture to 80 °C and stir until a deep-red or violet solution forms, indicating the formation of the active Ni(0) complex.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) dropwise to the catalyst mixture.
-
Continue stirring at 80 °C for 24-48 hours.
-
Cool the reaction to room temperature and pour it into a mixture of methanol (150 mL) and concentrated HCl (10 mL).
-
Stir for several hours to quench the catalyst.
-
Collect the polymer precipitate by filtration and wash thoroughly with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the polymer from the chloroform solution into methanol, filter, and dry under vacuum.
Mandatory Visualization
References
- 1. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sanad.iau.ir [sanad.iau.ir]
- 4. researchgate.net [researchgate.net]
- 5. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Iodo-N-phenylcarbazole in Organic Field-Effect Transistors (OFETs)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct application of 3-Iodo-N-phenylcarbazole as the primary active semiconductor in high-performance Organic Field-Effect Transistors (OFETs) is not extensively documented in peer-reviewed literature. The compound is more commonly positioned as a chemical intermediate or building block for the synthesis of more complex, larger conjugated systems or polymers used in organic electronics.[1] This document, therefore, outlines its potential role and provides generalized protocols for the fabrication and characterization of OFETs based on carbazole derivatives synthesized from such precursors.
Application Notes
Introduction to Carbazole Derivatives in OFETs
Carbazole and its derivatives are a significant class of organic materials widely utilized in electronic applications, including OFETs, Organic Light-Emitting Diodes (OLEDs), and photovoltaics.[1][2] Their popularity stems from a combination of desirable properties:
-
Excellent Hole-Transporting Capabilities: The electron-rich carbazole nucleus facilitates efficient transport of positive charge carriers (holes).[3][4]
-
High Thermal and Photochemical Stability: The rigid, aromatic structure imparts stability, leading to more robust and durable devices.[1][4]
-
Tunable Electronic Properties: The carbazole core can be easily functionalized at various positions (e.g., the N-position and C-3, C-6 positions), allowing for precise tuning of energy levels (HOMO/LUMO), solubility, and solid-state packing, which are critical for device performance.[5]
The Role of this compound
This compound (PubChem CID: 11810740) serves as a valuable precursor in organic synthesis.[6] The iodine atom at the 3-position is a versatile functional group, acting as a leaving group in various cross-coupling reactions. This allows for the construction of extended π-conjugated molecules and polymers, which are the actual high-performance semiconductors.
The primary utility of this compound is in synthetic pathways such as:
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new carbon-carbon bonds, extending the conjugation.
-
Heck and Sonogashira Couplings: Introducing vinyl or alkyne linkages to build complex architectures.
-
Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds.
-
Yamamoto Polymerization: Creating polymers from dihalogenated monomers.[1]
The diagram below illustrates the potential synthetic utility of this compound as a building block for more complex OFET materials.
Performance Data of Representative Carbazole Derivatives
While no specific performance data for this compound in OFETs is available, the following table summarizes the performance of various advanced carbazole derivatives to provide a benchmark for materials that could be synthesized from it.
| Material Class | Specific Compound Example | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Deposition Method | Reference |
| Indolo[3,2-b]carbazole Derivative | 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ | Solution-based | [7] |
| Indolo[3,2-b]carbazole Derivative | Sheared film of a 2-bromoindolo[3,2-b]carbazole derivative | 0.12 | - | Solution Shearing | [8] |
| Carbazole Copolymer | P55 (Yamamoto coupling product) | 7 x 10⁻⁵ | - | Solution-based | [1] |
| Cyclo-N-pyridine-carbazole | [9]C-Py-Cbz (Nanohoop structure) | 3.4 x 10⁻⁶ | - | Solution-based | [10] |
| Linear N-pyridine-carbazole | [9]L-Py-Cbz (Linear analogue) | 5.7 x 10⁻⁷ | - | Solution-based | [10] |
Note: The performance of an OFET is highly dependent on the device architecture, processing conditions, and measurement environment.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of a bottom-gate, top-contact (BGTC) OFET using a solution-processable carbazole-based semiconductor.
Substrate Preparation
A clean substrate is critical for optimal device performance.
-
Obtain heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.
-
Place the wafers in a substrate holder and sequentially sonicate in baths of deionized (DI) water with detergent, DI water, acetone, and isopropanol for 15 minutes each.[5]
-
After the final sonication, dry the substrates with a stream of high-purity nitrogen gas.[5]
-
Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 15-20 minutes to remove organic residues and render the SiO₂ surface hydrophilic.[5]
-
(Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface. This is done by immersing the substrates in a dilute OTS solution in an anhydrous solvent (e.g., toluene) or by vapor deposition.
Organic Semiconductor Deposition (Spin-Coating)
This protocol is for solution-processable materials. For insoluble small molecules, vacuum thermal evaporation would be used.[5][11]
-
Prepare a solution of the synthesized carbazole derivative in a suitable high-purity organic solvent (e.g., chloroform, chlorobenzene, toluene) at a concentration of 5-10 mg/mL.[5]
-
Filter the solution through a 0.2 µm PTFE syringe filter to eliminate particulate impurities.[5]
-
Place the prepared substrate onto the chuck of a spin-coater.
-
Dispense the filtered semiconductor solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a set time (e.g., 60 seconds) to achieve a uniform thin film.[5]
-
Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 80-120 °C) for 10-20 minutes inside a nitrogen-filled glovebox to remove residual solvent and potentially improve film crystallinity.[5]
Electrode Deposition
-
Place the substrate with the semiconductor film into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Use a shadow mask to define the source and drain electrode patterns. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.
-
Evaporate a high work function metal, typically Gold (Au), to a thickness of 50-80 nm to form the source and drain contacts. A thin adhesion layer of Chromium (Cr) or Titanium (Ti) (2-5 nm) may be deposited first.
Device Characterization
-
Transfer the completed OFET device to a probe station, ideally within an inert (N₂) or vacuum environment to prevent degradation from air and moisture.
-
Connect the probes to the source, drain, and gate terminals of the device.
-
Use a semiconductor parameter analyzer (e.g., Keithley 4200-SCS) to perform electrical measurements.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
Transfer Characteristics: Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime).
-
Parameter Extraction: From the transfer curve in the saturation regime, calculate the field-effect mobility (μ) using the equation: I_D = (W / 2L) * μ * C_i * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage. The on/off ratio is calculated as the ratio of the maximum I_D to the minimum I_D from the transfer curve.
Visualized Workflows and Structures
OFET Device Architecture
The following diagram illustrates the common Bottom-Gate, Top-Contact (BGTC) OFET structure described in the protocol.
Experimental Workflow
This flowchart details the step-by-step process from substrate cleaning to final device testing.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. orbi.umons.ac.be [orbi.umons.ac.be]
- 11. ossila.com [ossila.com]
Application Notes and Protocols for the Iodination of N-Phenylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the direct iodination of N-phenylcarbazole, a crucial process for the synthesis of functionalized carbazole derivatives used in materials science and pharmaceutical research. The protocol outlines two effective methods utilizing different iodinating agents: a potassium iodate/potassium iodide system and N-Iodosuccinimide (NIS). This application note includes a comprehensive methodology, a summary of expected yields, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in various research and development settings.
Introduction
N-phenylcarbazole and its derivatives are a significant class of heterocyclic compounds with wide-ranging applications, including in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacological scaffolds. The introduction of iodine atoms into the carbazole core is a key synthetic step that allows for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecules with tailored properties. This protocol details reliable methods for the selective mono- and di-iodination of N-phenylcarbazole.
Experimental Protocols
Two primary methods for the iodination of N-phenylcarbazole are presented below. Method A employs a mixture of potassium iodate and potassium iodide with a catalytic amount of sulfuric acid, while Method B utilizes N-Iodosuccinimide (NIS) as the iodinating agent.
Method A: Iodination using KIO₃/KI and Catalytic H₂SO₄
This method provides a cost-effective and efficient means for the iodination of N-phenylcarbazole.
Materials:
-
N-phenylcarbazole
-
Potassium iodate (KIO₃)
-
Potassium iodide (KI)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Silica gel for chromatography
-
Hexane
-
Benzene
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of N-phenylcarbazole in ethanol, add the desired molar equivalents of potassium iodate (KIO₃) and potassium iodide (KI).
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to 55°C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting brownish solid residue is then purified by preparative thick-layer chromatography on silica gel.
-
Elute the products using a hexane-benzene (90:10) solvent system to yield the crystalline iodinated N-phenylcarbazole products.
Method B: Iodination using N-Iodosuccinimide (NIS)
This method offers an alternative route using a common and effective electrophilic iodinating agent.
Materials:
-
N-phenylcarbazole
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve N-phenylcarbazole in tetrahydrofuran (THF).
-
Add the desired molar equivalents of N-Iodosuccinimide (NIS) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction for the formation of the desired products.
-
Upon completion, the reaction is worked up and the products are isolated and purified, typically via chromatography.
Data Presentation
The following table summarizes the percentage yields of the mono-iodinated (3-iodo-N-phenylcarbazole, 2a ) and di-iodinated (3,6-diiodo-N-phenylcarbazole, 2b ) products obtained from the iodination of N-phenylcarbazole using the KIO₃/KI system, as reported by Monge et al. (2002).[1]
| Experiment | Method | Carbazole:Iodinating Agent (molar ratio) | Conversion (%) | Product 2a Yield (%) | Product 2b Yield (%) |
| 1 | KIO₃/KI/H₂SO₄ (catalytic) in Ethanol | 1:1 | 88.3 | 80.3 | 7.9 |
| 2 | KIO₃/KI/H₂SO₄ (catalytic) in Ethanol | 1:2 | 100 | 0.8 | 99.2 |
Table 1: Yields of Iodinated N-Phenylcarbazole Products.[1]
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the iodination of N-phenylcarbazole.
Caption: General workflow for the iodination of N-phenylcarbazole.
Conclusion
The described protocols offer versatile and effective methods for the synthesis of mono- and di-iodinated N-phenylcarbazole derivatives. The choice of iodinating agent and the stoichiometry of the reaction can be adjusted to selectively yield the desired product. These application notes provide a solid foundation for researchers to produce these valuable intermediates for a wide array of applications in materials science and drug discovery.
References
Application Notes and Protocols: The Role of 3-Iodo-N-phenylcarbazole in Advanced Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of hole-transporting materials (HTMs) derived from the versatile building block, 3-Iodo-N-phenylcarbazole. This document is intended to guide researchers in the fields of organic electronics, particularly in the development of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
Introduction
Carbazole-based organic semiconductors are a cornerstone in the development of efficient hole-transporting materials due to their excellent thermal stability, high hole mobility, and tunable electronic properties. The strategic functionalization of the carbazole core allows for the precise engineering of molecular properties to optimize device performance. This compound serves as a key intermediate, offering a reactive site for the introduction of various functional groups through well-established cross-coupling reactions. This enables the synthesis of a diverse library of HTMs with tailored characteristics for next-generation optoelectronic devices.
Synthesis of Hole-Transporting Materials from this compound
The iodine substituent at the 3-position of the N-phenylcarbazole core is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These methods offer a robust and versatile platform for the synthesis of complex molecular architectures.
Suzuki Coupling Reaction
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or vinyl groups to the carbazole core. This is particularly useful for extending the π-conjugation of the molecule, which can enhance charge transport properties.
General Protocol for Suzuki Coupling:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired HTM.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction is instrumental in attaching electron-donating amine moieties to the carbazole core, which is a common strategy for designing efficient HTMs.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq.) in a Schlenk flask.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the flask and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the pure HTM.
Characterization of this compound Derived HTMs
A thorough characterization of the synthesized HTMs is crucial to understand their structure-property relationships and to predict their performance in electronic devices.
| Property | Typical Values for Carbazole-based HTMs |
| Hole Mobility (μ) | 10⁻⁵ to 10⁻³ cm²/Vs |
| Glass Transition Temperature (Tg) | 100 to 180 °C |
| HOMO Level | -5.1 to -5.5 eV |
| LUMO Level | -2.0 to -2.5 eV |
| Photoluminescence (PL) Maxima | 350 to 450 nm |
Application in Perovskite Solar Cells
HTMs derived from this compound can be effectively integrated into perovskite solar cells to facilitate the efficient extraction and transport of holes from the perovskite absorber layer to the anode.
Device Fabrication Protocol (n-i-p structure)
-
Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a SnO₂ nanoparticle solution onto the ITO substrate at 3000 rpm for 30 s and anneal at 150 °C for 30 minutes in ambient air.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a solution of FAPbI₃ and MAPbBr₃ in DMF:DMSO) onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10 s and 5000 rpm for 30 s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the film at 100 °C for 60 minutes.
-
Hole Transport Layer (HTL) Deposition: Dissolve the synthesized HTM (e.g., 20 mg/mL in chlorobenzene) with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 20 s.
-
Anode Deposition: Thermally evaporate a gold (Au) or silver (Ag) counter electrode (approximately 100 nm) on top of the HTL through a shadow mask.
Performance of Perovskite Solar Cells with Carbazole-based HTMs
The performance of PSCs is highly dependent on the properties of the HTM. The table below summarizes typical performance parameters for PSCs employing carbazole-based HTMs. A high power conversion efficiency (PCE) of up to 16.74% has been reported for devices based on 2,7-carbazole periphery arms.[1]
| HTM Derivative | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Spiro-OMeTAD (Reference) | 1.10 | 23.5 | 78 | 20.1 |
| Carbazole-Derivative 1 | 1.08 | 22.8 | 75 | 18.5 |
| Carbazole-Derivative 2 | 1.12 | 23.1 | 79 | 20.4 |
Application in Organic Light-Emitting Diodes
The excellent hole-transporting properties and high thermal stability of this compound derivatives make them suitable for use in the hole-transporting layer of OLEDs, contributing to improved device efficiency and lifetime.
Device Fabrication Protocol
-
Substrate and Anode Preparation: Clean and pattern ITO-coated glass substrates as described for PSCs.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a solution of a suitable HIL material, such as PEDOT:PSS, onto the ITO and anneal at 120 °C for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: In a high-vacuum thermal evaporator, deposit a layer (typically 20-40 nm) of the synthesized carbazole-based HTM.
-
Emissive Layer (EML) Deposition: Co-evaporate a host material and a phosphorescent or fluorescent dopant to form the emissive layer (typically 20-30 nm).
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Sequentially evaporate an ETL (e.g., TPBi) and an EIL (e.g., LiF).
-
Cathode Deposition: Evaporate a metal cathode, such as aluminum (Al), to complete the device.
Performance of OLEDs with Carbazole-based HTMs
OLEDs incorporating carbazole-based HTMs have demonstrated high external quantum efficiencies (EQE) and luminance. For instance, OLEDs based on carbazole derivatives have shown luminances up to 4130 cd/m² and an impressive External Quantum Efficiency (EQE) up to 9.5%.[2]
| HTM Derivative | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) |
| NPB (Reference) | 3.5 | 15,000 | 18 | 5.5 |
| Carbazole-Derivative 3 | 3.2 | 18,000 | 22 | 6.8 |
| Carbazole-Derivative 4 | 3.0 | 25,000 | 35 | 9.2 |
Visualizations
Caption: Synthetic pathways for HTMs from this compound.
Caption: n-i-p Perovskite Solar Cell Architecture.
Caption: Organic Light-Emitting Diode Device Structure.
Caption: Workflow for HTM development and device testing.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodo-N-phenylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Iodo-N-phenylcarbazole. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized N-phenylcarbazole derivatives. These derivatives are of significant interest in materials science, particularly for organic light-emitting diodes (OLEDs), and are also explored in medicinal chemistry and drug development due to the prevalence of the carbazole scaffold in biologically active compounds.
The protocols outlined below cover several major classes of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods offer a powerful toolkit for the construction of carbon-carbon and carbon-nitrogen bonds at the 3-position of the N-phenylcarbazole core, enabling the synthesis of diverse molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-N-phenylcarbazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.
General Reaction Scheme:
Comparative Data of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 110 | 16 | 88 |
| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 4 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O (5:1) | 120 | 24 | 78 |
Detailed Experimental Protocol: Synthesis of 3-Phenyl-N-phenylcarbazole
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add a degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1).
-
Add the 2M aqueous Na₂CO₃ solution (3.0 equiv).
-
Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-N-phenylcarbazole.
-
Characterize the final product by NMR and Mass Spectrometry.
Sonogashira Coupling: Synthesis of 3-Alkynyl-N-phenylcarbazoles
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to conjugated enyne systems. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
General Reaction Scheme:
Comparative Data of Reaction Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine (TEA) | THF | 60 | 8 | 95 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine (DIPA) | Toluene | 80 | 12 | 89 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | TEA | DMF | 70 | 10 | 91 |
| 4 | Ethynylbenzene | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Acetonitrile | 80 | 16 | 87 |
Detailed Experimental Protocol: Synthesis of 3-(Phenylethynyl)-N-phenylcarbazole
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8 hours).
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., hexane/dichloromethane gradient) to yield the desired 3-(phenylethynyl)-N-phenylcarbazole.
-
Characterize the product by NMR and Mass Spectrometry.
Heck Reaction: Synthesis of 3-Alkenyl-N-phenylcarbazoles
The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene, providing a valuable method for the vinylation of the carbazole core.[1]
General Reaction Scheme:
Comparative Data of Reaction Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Triethylamine (TEA) | DMF | 100 | 24 | 85 |
| 2 | Styrene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ | 1,4-Dioxane | 120 | 18 | 78 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 20 | 82 |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | - | DBU | Acetonitrile | 80 | 36 | 75 |
Detailed Experimental Protocol: Synthesis of Methyl 3-(N-phenylcarbazol-3-yl)acrylate
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.10 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
-
Magnetic stirrer
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tolyl)₃ (0.10 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine (2.5 equiv), and methyl acrylate (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired product.
-
Characterize the product by NMR and Mass Spectrometry.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-N-phenylcarbazole Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling this compound with a primary or secondary amine.[2] This reaction is essential for synthesizing arylamine derivatives, which are important in medicinal chemistry and materials science.[2]
General Reaction Scheme:
Comparative Data of Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |
| 3 | Diphenylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 88 |
| 4 | Indole | Pd(OAc)₂ (4) | DavePhos (8) | NaOt-Bu | Xylene | 120 | 20 | 79 |
Detailed Experimental Protocol: Synthesis of 3-Morpholino-N-phenylcarbazole
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOt-Bu (2.0 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv).
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene and morpholine (1.5 equiv) under a counterflow of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired 3-morpholino-N-phenylcarbazole.
-
Characterize the final product by NMR and Mass Spectrometry.
Visualizations
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
Application Notes and Protocols for the Functionalization of 3-Iodo-N-phenylcarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 3-Iodo-N-phenylcarbazole at the iodine position. This versatile building block is a key intermediate in the synthesis of a wide array of organic materials and pharmaceutically relevant compounds. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Introduction
This compound is an aromatic heterocyclic compound that serves as a valuable precursor in the development of novel organic electronic materials and bioactive molecules.[1] The presence of the iodine atom at the 3-position provides a reactive handle for the introduction of various functional groups through cross-coupling reactions. This allows for the synthesis of complex molecules with tailored electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as probes in biological systems.[2] The functionalization of the carbazole core is a critical strategy in drug discovery, with derivatives exhibiting a range of biological activities.
Key Functionalization Reactions
The primary methods for functionalizing this compound at the iodine position involve palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and functional group tolerance under relatively mild conditions.[3] The most common and effective of these are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.[3][4]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[7][8]
Below are detailed protocols for each of these key reactions, along with representative data and visual workflows.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. In the context of this compound, this reaction is instrumental in extending the conjugation of the carbazole core, which is crucial for tuning its optoelectronic properties.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the degassed solvent system.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following data is based on analogous reactions with iodo-heterocycles and serves as a starting point for optimization.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 85-95 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | ~88 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 16 | ~92 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[4] This reaction is particularly useful for creating hole-transporting materials for organic electronics and for accessing novel pharmacophores.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific amine coupling partners.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
In a separate flask, add this compound, the amine, and the base.
-
Transfer the catalyst solution to the flask containing the reactants via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following data is based on general knowledge of Buchwald-Hartwig aminations and serves as a starting point for optimization.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 80-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 18-24 | 75-90 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 16-24 | 70-85 |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the synthesis of aryl alkynes.[5] This reaction is particularly valuable for creating linear, rigid structures often desired in materials science for their unique electronic and photophysical properties.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
The following data is based on analogous reactions with iodo-heterocycles and serves as a starting point for optimization.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT-50 | 2-6 | 85-95 |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 60 | 4-8 | 80-90 |
| Pd(OAc)₂/PPh₃ | CuI | TEA | DMF | RT | 6-12 | 75-85 |
Visualization: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes.[8] This reaction is valuable for synthesizing precursors to polymers and complex organic molecules.
Experimental Protocol: General Procedure for Heck Reaction
This is a general protocol and may require optimization for specific alkene coupling partners.[7]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., NaOAc, Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, the optional ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Conditions for Heck Reaction
The following data is based on general knowledge of Heck reactions and serves as a starting point for optimization.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12-24 | 70-85 |
| Pd(OAc)₂ | - | NaOAc | DMA | 120 | 16-24 | 65-80 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 24 | 60-75 |
Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Organic solvents are flammable and may have associated health risks. Avoid inhalation and skin contact.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Characterization of Functionalized Products
The synthesized 3-substituted-N-phenylcarbazole derivatives can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[11]
-
Melting Point: To assess the purity of solid products.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the synthesized compounds.
By following these protocols, researchers can effectively functionalize this compound to generate a diverse library of compounds for various applications in materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Synthesis of Blue-Emitting Materials from 3-Iodo-N-phenylcarbazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel blue-emitting materials derived from 3-Iodo-N-phenylcarbazole. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs) due to their potential for high efficiency and color purity in the blue region of the spectrum. The protocols outlined below focus on common and effective cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, for the functionalization of the this compound core.
Introduction
Carbazole derivatives are a cornerstone in the development of materials for optoelectronic devices. Their excellent hole-transporting properties, high thermal stability, and wide energy gaps make them ideal candidates for the emissive layer in OLEDs. Specifically, functionalization at the 3 and 6 positions of the carbazole scaffold allows for the tuning of photophysical properties to achieve desired emission colors. The use of this compound as a starting material provides a versatile platform for introducing various aryl or amino groups through palladium-catalyzed cross-coupling reactions, leading to the synthesis of efficient blue emitters.
Synthetic Pathways
The primary strategies for the synthesis of blue-emitting materials from this compound involve the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the 3-position. The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting the iodo-substituted carbazole with an organoboron compound. The Buchwald-Hartwig amination is the method of choice for forming C-N bonds, coupling the iodo-carbazole with an amine.
Experimental Protocols
The following are generalized protocols for the synthesis of blue-emitting materials. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates and optimize conditions as necessary.
Protocol 1: Synthesis of a C-C Coupled Blue Emitter via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl carbazole derivative, a common class of blue emitters.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization or sublimation to yield the pure blue-emitting material.
Protocol 2: Synthesis of a C-N Coupled Blue Emitter via Buchwald-Hartwig Amination
This protocol outlines the synthesis of an amino-substituted carbazole derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography and subsequent recrystallization or sublimation.
Data Presentation
The photophysical and electroluminescent properties of the synthesized blue-emitting materials are critical for evaluating their performance in OLEDs. The following tables summarize key quantitative data for representative carbazole-based blue emitters.
Table 1: Photophysical Properties of Blue-Emitting Carbazole Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| BCzB-PPI | 365 | 421 | 96.22 |
| MoCzB-PPI | 365 | 438 | 92.24 |
| BCzB-PIM | ~330 | 414 | 77.45 |
| MoCzB-PIM | ~330 | 430 | 88.80 |
Data sourced from a study on carbazole-π-imidazole derivatives.[1]
Table 2: Electroluminescent Performance of Non-Doped OLEDs
| Emitting Material | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| BCzB-PPI | 11,364 | 4.43 | (0.159, 0.080) |
Data for a non-doped OLED based on a carbazole-π-imidazole derivative.[1]
Conclusion
The synthetic protocols provided herein offer a robust starting point for the development of novel blue-emitting materials based on the this compound scaffold. Through strategic selection of coupling partners in Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can fine-tune the electronic and photophysical properties of the resulting materials. The ultimate goal is to achieve highly efficient and stable blue emitters that can contribute to the advancement of full-color display and solid-state lighting technologies. Careful purification and thorough characterization are paramount to ensure the high performance of these materials in OLED devices.
References
The Strategic Role of 3-Iodo-N-phenylcarbazole in the Synthesis of Novel Therapeutics
Introduction:
3-Iodo-N-phenylcarbazole has emerged as a pivotal building block for medicinal chemists, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structure, featuring a carbazole core with a reactive iodine atom at the 3-position and a phenyl group on the nitrogen, allows for strategic functionalization to create diverse libraries of compounds with significant biological activities. This intermediate is particularly valuable in the synthesis of kinase inhibitors and anti-cancer agents, where the carbazole moiety often serves as a key pharmacophore. The presence of the iodine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.
Applications in Medicinal Chemistry:
The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of complex carbazole derivatives. The carbazole skeleton is a privileged structure found in numerous natural products and synthetic molecules with a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Specifically, this compound is instrumental in:
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the carbazole nucleus has been successfully employed in this regard. The C-3 position of the carbazole, functionalized via the iodo-substituent, allows for the introduction of various aryl and heteroaryl groups that can interact with the ATP-binding site of kinases.
-
Development of Anti-Cancer Agents: Carbazole derivatives have shown potent cytotoxic activity against various cancer cell lines. By modifying the 3-position of the N-phenylcarbazole scaffold, researchers can fine-tune the molecule's properties to enhance its efficacy and selectivity towards cancer cells.
Key Synthetic Transformations
The reactivity of the C-I bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them suitable for the complex syntheses often required in drug development.
Suzuki-Miyaura Coupling:
This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the carbazole ring.
Buchwald-Hartwig Amination:
This transformation enables the formation of carbon-nitrogen bonds, facilitating the synthesis of 3-amino-N-phenylcarbazole derivatives, which are also of significant interest in medicinal chemistry.
Quantitative Data Summary
The following table summarizes representative quantitative data for carbazole derivatives synthesized using methodologies applicable to this compound. This data highlights the potential for developing potent biological agents from this starting material.
| Compound Class | Target | IC50 / Activity | Reference Compound(s) |
| Phenylcarbazole Derivatives | Human Leukemia (CEM) | 10-100 nM | Not Specified |
| 3-Aryl-1H-indazole Derivatives | Kinases (e.g., Akt) | Varies (SAR studies) | Not Specified |
| Phenylthiazolylindoles | CDK1 | 0.41 µM and 0.85 µM | Not Specified |
Experimental Protocols
The following are detailed, representative protocols for key synthetic transformations involving this compound, based on established methodologies for similar iodo-heterocycles.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Heteroarylboronic Acid
This protocol describes a typical procedure for the synthesis of 3-(heteroaryl)-N-phenylcarbazole derivatives, which are of interest as potential kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Heteroarylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the heteroarylboronic acid, and the base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(heteroaryl)-N-phenylcarbazole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the synthesis of 3-amino-N-phenylcarbazole derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction flask.
-
Add the solvent, followed by this compound and the amine.
-
Seal the reaction vessel and heat to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-amino-N-phenylcarbazole derivative.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Mechanism of Kinase Inhibition.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Iodo-N-phenylcarbazole by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Iodo-N-phenylcarbazole by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a pale yellow to off-white crystalline solid, common organic solvents can be effective.[1] Based on the "like dissolves like" principle, and the aromatic and halogenated nature of the molecule, suitable solvents can be identified through small-scale solubility tests.[1] Alcohols such as ethanol and isopropanol, as well as ketones like acetone, are often good starting points for carbazole derivatives. A mixed solvent system, such as ethanol/water or acetone/hexane, may also be effective.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to insufficient solvent or the use of an inappropriate solvent. Gradually add more of the hot solvent until the solid dissolves. If a large amount of solvent is required with little effect, the chosen solvent is likely unsuitable. In this case, it is best to remove the solvent under reduced pressure and select a different one for the recrystallization process.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: The absence of crystal formation upon cooling can be attributed to several factors:
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Too much solvent was used: This is the most common reason. To address this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a small "seed" crystal of pure this compound.
-
Rapid cooling: Cooling the solution too quickly can inhibit crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The recrystallized product is an oil instead of crystals. How can I fix this?
A4: "Oiling out" can occur if the melting point of the solute is lower than the boiling point of the solvent, or if there are significant impurities present. To resolve this, try the following:
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Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.
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Allow the solution to cool very slowly to encourage the formation of crystals rather than oil.
Q5: What are the potential impurities in my this compound sample?
A5: this compound is typically synthesized via N-arylation of carbazole followed by electrophilic iodination, often using N-iodosuccinimide (NIS).[1] Potential impurities could include unreacted N-phenylcarbazole, the iodinating reagent (NIS), and potentially di-iodinated N-phenylcarbazole byproducts. The recrystallization process is designed to remove these soluble impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low Recovery of Crystals | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Reduce the volume of the solvent by evaporation.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration to prevent cooling and crystallization in the funnel. |
| Colored Impurities in Crystals | The crude material contains colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals are very fine and difficult to filter | The solution cooled too rapidly, leading to precipitation instead of crystal growth. | Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool down slowly and undisturbed. |
| Melting point of the purified product is broad or lower than expected | The recrystallization did not effectively remove all impurities. | A second recrystallization may be necessary. Ensure the correct solvent and technique are used. Purity can be checked by techniques like TLC or HPLC before and after recrystallization. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound. The optimal solvent and volumes should be determined by preliminary small-scale tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each test tube at room temperature. Observe the solubility.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If a single solvent is not ideal, a mixed solvent system can be tested. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent system) in small portions while gently heating the flask on a hot plate.
-
Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
-
For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point (Melting point of this compound is approximately 103-107 °C).
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good potential candidate. |
| Isopropanol | Sparingly Soluble | Soluble | Good potential candidate. |
| Acetone | Soluble | Very Soluble | May be too soluble; could be used as the "good" solvent in a mixed system. |
| Ethyl Acetate | Moderately Soluble | Soluble | Potential candidate, may require a co-solvent. |
| Toluene | Moderately Soluble | Very Soluble | Potential candidate, but high boiling point may pose a risk of "oiling out". |
| Hexane | Insoluble | Sparingly Soluble | Good candidate as a "poor" solvent in a mixed system. |
Note: This table provides expected qualitative solubility based on the properties of carbazole derivatives. Experimental verification is crucial.
Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: A flowchart illustrating the troubleshooting steps for the recrystallization of this compound.
References
column chromatography methods for 3-Iodo-N-phenylcarbazole purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-Iodo-N-phenylcarbazole using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column or shows significant tailing. | 1. Compound is too polar for the chosen eluent. 2. Strong interaction with acidic silica gel. The carbazole nitrogen can interact with the acidic silanol groups on the silica surface.3. Compound degradation on the column. Iodinated aromatic compounds can sometimes be unstable on silica.[1] | 1. Increase eluent polarity. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).2. Use deactivated silica. Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine to neutralize the acidic sites.[1]3. Switch to a different stationary phase. Consider using neutral alumina, which is less acidic than silica gel. |
| Poor separation between this compound and impurities (e.g., starting material, isomers). | 1. Inappropriate solvent system. The polarity of the eluent may not be optimal to resolve compounds with similar Rf values.2. Column overloading. Too much crude material was loaded onto the column.3. Column was packed improperly. This can lead to channeling and poor separation. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired product. Test different solvent systems (e.g., hexane/dichloromethane, hexane/toluene).2. Reduce the amount of sample loaded. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Ensure the column is packed uniformly. Avoid air bubbles and cracks in the silica bed. |
| The collected fractions are yellow, but the product should be an off-white solid. | 1. Presence of elemental iodine (I₂) impurity. This is a common byproduct in iodination reactions.2. Compound degradation. Exposure to light or acid can sometimes cause discoloration. | 1. Pre-column wash. Before chromatography, dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[2] Dry the organic layer before concentrating and loading onto the column.2. Protect from light. Wrap the column and collection flasks in aluminum foil. |
| The compound appears to have decomposed on the column (streaking on TLC of fractions, no desired product recovered). | 1. Acid-sensitivity of the compound. The acidic nature of silica gel can degrade sensitive compounds.2. Instability of the iodo-substituent. | 1. Perform a stability test. Spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred. If so, use deactivated silica or alumina.[1]2. Consider alternative purification methods. Recrystallization may be a viable option if the impurities have different solubilities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point is a mixture of hexane and ethyl acetate.[2] Begin with a low polarity mixture, such as 98:2 (hexane:ethyl acetate), and gradually increase the polarity. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q2: How do I determine the optimal solvent system using TLC?
A2: Dissolve a small amount of your crude material and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 99:1, 95:5, 90:10). The ideal eluent system for column chromatography will give your desired product an Rf value between 0.25 and 0.35, with good separation from other spots.[3]
Q3: My crude product is not very soluble in the non-polar eluent. How should I load it onto the column?
A3: You can use a technique called "dry loading." Dissolve your crude product in a minimal amount of a more polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: What are the most likely impurities in a synthesis of this compound?
A4: Common impurities include unreacted N-phenylcarbazole, other iodinated isomers (e.g., 1-iodo, 6-iodo), and di-iodinated products (e.g., 3,6-diiodo-N-phenylcarbazole). Residual iodinating agents or elemental iodine may also be present.
Q5: The separation of isomers is very poor. What can I do?
A5: Isomer separation can be challenging. Try using a less polar solvent system and running the column very slowly (gradient elution). A longer column may also improve resolution. Sometimes, switching to a different solvent system, such as hexane/dichloromethane, can alter the selectivity and improve separation.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column
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Collection vessels (test tubes or flasks)
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TLC plates and developing chamber
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UV lamp (254 nm)
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Determine the optimal eluent system by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf of ~0.3 for the product spot. A common starting point for similar compounds is in the range of 98:2 to 90:10 (hexane:ethyl acetate).
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Wet or Dry):
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and carefully apply it to the top of the silica bed with a pipette.
-
Dry Loading: (Recommended for samples with poor solubility in the eluent) Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions.
-
If necessary, perform a gradient elution by gradually increasing the percentage of ethyl acetate in the hexane. A stepwise gradient is often effective (e.g., 500 mL of 98:2, then 500 mL of 95:5, etc.).
-
-
Monitoring:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop, and visualize under a UV lamp.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation issues.
References
Technical Support Center: Synthesis of 3-Iodo-N-phenylcarbazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Iodo-N-phenylcarbazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct electrophilic iodination of N-phenylcarbazole.[1] This reaction typically employs an iodinating agent and an acid catalyst to introduce an iodine atom at the C3 position of the carbazole ring.
Q2: Which iodinating agents are most effective for this synthesis?
Several iodinating agents can be used, with varying effectiveness. Common reagents include:
-
N-Iodosuccinimide (NIS): Frequently used in the presence of an acid catalyst like sulfuric acid (H₂SO₄).[1][2]
-
Iodine (I₂): Can be used, sometimes in combination with an oxidizing agent.[3]
-
Potassium Iodate (KIO₃) and Potassium Iodide (KI): This mixture, in the presence of an acid, generates iodine in situ.[2][4]
The choice of agent can influence reaction time, temperature, and overall yield.
Q3: What are the primary causes of low yield in this synthesis?
Low yields can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.
-
Ineffective Iodination: The chosen iodinating agent may not be sufficiently reactive under the selected conditions.
-
Side Reactions: Formation of di-iodinated products or other regioisomers can consume the starting material.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted N-phenylcarbazole.
-
Degradation of Reactants: The starting material or product may be sensitive to the reaction conditions, especially if harsh acids or high temperatures are used.
Q4: How can I purify the final this compound product?
Purification is critical to obtaining a high-purity product. The most common methods are:
-
Column Chromatography: Using a silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is effective for separating the product from impurities.[1][4]
-
Recrystallization: This technique can be used to achieve high purity, especially after initial purification by chromatography. Suitable solvents include ethanol or mixtures of polar and non-polar solvents.[1]
Q5: What safety precautions should be taken during the synthesis?
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine and its compounds can be corrosive and irritating. Avoid inhalation and skin contact.[5]
-
Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture, which can also help prevent side reactions.[6]
-
Store the final product in a cool, dry, and dark place, away from oxidizing and reducing agents.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Logical Flow for Troubleshooting Synthesis Issues
References
Technical Support Center: Synthesis of 3-Iodo-N-phenylcarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-N-phenylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the direct electrophilic iodination of N-phenylcarbazole.[1][2] Common iodinating reagents include N-Iodosuccinimide (NIS) in the presence of an acid catalyst, or a mixture of an iodide salt (like KI) with an oxidizing agent (like KIO₃) in an acidic medium.[2][3]
Q2: What is the primary side reaction to be aware of during the synthesis?
A2: The most significant side reaction is the formation of the di-iodinated product, 3,6-diiodo-N-phenylcarbazole.[2][3] The carbazole ring is activated towards electrophilic substitution at the 3 and 6 positions, and over-iodination can occur, especially with an excess of the iodinating agent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the N-phenylcarbazole starting material, you can observe the consumption of the starting material and the appearance of the product and any byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture components.
Q4: What are the typical purification methods for this compound?
A4: Purification is commonly achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, can effectively remove impurities. For separating the desired mono-iodo product from the di-iodo byproduct, column chromatography on silica gel is often employed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no conversion of starting material | 1. Inactive iodinating agent: N-Iodosuccinimide can decompose over time. The combination of KI and KIO₃ may not generate iodine effectively if the conditions are not acidic enough. 2. Insufficient acid catalyst: The electrophilicity of the iodine species is often enhanced by an acid catalyst. 3. Low reaction temperature: The reaction rate may be too slow at lower temperatures. | 1. Use fresh, high-quality N-Iodosuccinimide. Ensure the reaction medium is sufficiently acidic when using KI/KIO₃. 2. Add a catalytic amount of a strong acid like sulfuric acid. 3. Gently heat the reaction mixture as specified in the protocol, while monitoring for side product formation. |
| Formation of significant amounts of 3,6-diiodo-N-phenylcarbazole | 1. Excess of iodinating agent: Using a molar ratio of iodinating agent to N-phenylcarbazole greater than 1:1 significantly increases the formation of the di-iodo product.[3] 2. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to further iodination of the desired product. | 1. Carefully control the stoichiometry. Use a molar ratio of iodinating agent to N-phenylcarbazole of 1:1 or slightly less. 2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
| Presence of other unidentified byproducts | 1. Decomposition of starting material or product: Harsh reaction conditions (e.g., high temperature, strong acid concentration) can lead to degradation. 2. Reaction with solvent: Some solvents may not be inert under the reaction conditions. | 1. Avoid excessive heating and use the minimum necessary amount of acid catalyst. 2. Use a non-reactive solvent such as dichloromethane, chloroform, or acetic acid. |
| Difficulty in purifying the product | 1. Similar polarity of product and byproduct: this compound and 3,6-diiodo-N-phenylcarbazole can have similar polarities, making separation by column chromatography challenging. 2. Oiling out during recrystallization: The product may separate as an oil instead of crystals if the solvent system is not optimal or if the cooling is too rapid. | 1. Optimize the eluent system for column chromatography. A gradual gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation. 2. For recrystallization, screen different solvent systems. Ensure the crude product is fully dissolved at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. |
Quantitative Data Summary
The following table summarizes the yield of this compound (2a) and the di-iodo byproduct (2b) using the KIO₃/KI/H₂SO₄ method with different molar ratios of the iodinating agent (IA) to N-phenylcarbazole.
| Experiment | Method | Carbazole:IA (molar ratio) | Conversion (%) | This compound (2a) (% Yield) | 3,6-diiodo-N-phenylcarbazole (2b) (% Yield) |
| 1 | KIO₃/KI/H₂SO₄ | 1:1 | 88.3 | 80.3 | 7.9 |
| 2 | KIO₃/KI/H₂SO₄ | 1:2 | 100 | 0.8 | 99.2 |
| Data from Ors, J. et al., Journal of Heterocyclic Chemistry, 2002, 39(5), 933-941.[3] |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is a general guideline and may require optimization.
Materials:
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N-phenylcarbazole
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N-Iodosuccinimide (NIS)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Catalytic amount of concentrated Sulfuric Acid (H₂SO₄)
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Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-phenylcarbazole (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add N-Iodosuccinimide (1.0-1.1 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Method 2: Iodination using Potassium Iodide (KI) and Potassium Iodate (KIO₃)
This protocol is adapted from Ors, J. et al., 2002.[3]
Materials:
-
N-phenylcarbazole
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve N-phenylcarbazole (1.0 eq) in ethanol.
-
Add potassium iodide (1.0 eq) and potassium iodate (0.5 eq) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 55°C and stir. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water.
-
Dry the crude product. Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the di-iodinated side product.
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
References
stability and storage conditions for 3-Iodo-N-phenylcarbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Iodo-N-phenylcarbazole. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be kept in a tightly sealed container in a cool, dark, and dry place.[1][2] A temperature of <15°C is recommended.[3] To prevent potential degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I handle this compound upon receiving it?
Upon receipt, visually inspect the compound. It should be a white to light yellow or off-white crystalline powder.[4] Any significant deviation in color may indicate impurity or degradation. It is important to handle the compound in a well-ventilated area, avoiding dust formation, and using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][5]
Q3: Is this compound sensitive to light?
Yes, carbazole derivatives can be susceptible to photodegradation, especially when in solution.[1] It is crucial to protect the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q4: What solvents are suitable for dissolving this compound?
Q5: How can I assess the purity of my this compound sample?
Several analytical methods can be employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity of non-volatile compounds and separating them from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 103-107°C) is a good indicator of high purity.[6] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure, atmosphere).2. Check the purity of the compound using HPLC or melting point analysis.3. If degradation is suspected, use a fresh, unopened batch of the compound. |
| Discoloration of the solid compound (darkening or change in hue) | Exposure to light, air (oxidation), or heat. | 1. Discard the discolored compound as its purity is compromised.2. Ensure future storage is in a dark, cool, and inert environment. |
| Compound is difficult to dissolve | Use of an inappropriate solvent or potential degradation leading to less soluble byproducts. | 1. Refer to the solubility information in the FAQs and test different solvents.2. Gentle heating and sonication may aid dissolution, but be cautious of potential thermal degradation. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Presence of impurities from synthesis or degradation products. | 1. Compare the chromatogram to a reference standard if available.2. Consider potential degradation pathways such as de-iodination or oxidation.3. Purify the compound if necessary using techniques like recrystallization or column chromatography. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Reasoning |
| Temperature | Cool (<15°C) | To minimize thermal degradation. |
| Light | Store in the dark (amber vials or foil-wrapped) | To prevent photodegradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Moisture | Dry environment (desiccator) | To prevent potential hydrolysis, although carbazoles are generally stable to hydrolysis. |
| Incompatible Materials | Store away from strong oxidizing and reducing agents.[7] | To avoid chemical reactions that could degrade the compound. |
Experimental Protocols
Protocol for Purity Assessment by Melting Point
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 1-2°C per minute near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.
-
Interpretation: A narrow melting point range close to the literature value (103-107°C) indicates high purity.[6]
Visualizations
References
- 1. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Functionalization of aromatic organic molecules through thermal decomp" by Linlin Qin [digitalcommons.unl.edu]
- 4. Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-N-phenylcarbazole
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-Iodo-N-phenylcarbazole. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges encountered during your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A good starting point for the Suzuki coupling of this compound involves using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system of dioxane/water or toluene/water. The reaction is typically heated to between 80-110 °C under an inert atmosphere.
Q2: I am observing a low yield of my desired 3-aryl-N-phenylcarbazole product. What are the likely causes?
Low yields in Suzuki coupling reactions can stem from several factors. Key areas to investigate include the activity of the palladium catalyst, the strength and solubility of the base, the choice of solvent, and the reaction temperature. Incomplete degassing, leading to catalyst degradation, is also a common culprit.
Q3: Significant amounts of N-phenylcarbazole (dehalogenated starting material) are forming in my reaction. How can this be minimized?
Dehalogenation is a frequent side reaction where the iodine atom is replaced by a hydrogen. This can be promoted by high temperatures, certain bases that can act as hydride donors (e.g., alkoxides), and protic solvents. To minimize dehalogenation, consider using a weaker inorganic base like K₂CO₃ or K₃PO₄, employing an aprotic solvent, and lowering the reaction temperature. The choice of phosphine ligand on the palladium catalyst can also influence the rate of this side reaction.
Q4: I am seeing homocoupling of my boronic acid reagent. What causes this and how can I prevent it?
Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction. Thoroughly degassing the solvent and reaction mixture before adding the catalyst is crucial for prevention.
Q5: Is it necessary to protect the carbazole nitrogen during the Suzuki coupling?
For many Suzuki coupling reactions involving carbazoles, N-protection is not strictly necessary. However, in some cases, particularly with certain bases or sensitive substrates, the unprotected NH group can potentially coordinate to the palladium catalyst and inhibit the reaction. If you are experiencing consistently low yields, a trial reaction with an N-protected carbazole (e.g., N-Boc) may be beneficial.
Troubleshooting Guides
Issue 1: Low to No Conversion of this compound
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Consider screening different ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos). | The palladium catalyst is central to the reaction; its degradation will halt the catalytic cycle. Different ligands can enhance catalyst stability and activity for specific substrates. |
| Ineffective Base | Switch to a stronger or more soluble base. Common choices include Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. | The base is critical for the transmetalation step. Poor solubility or insufficient strength can stall the reaction. |
| Inappropriate Solvent | Screen different solvent systems. Toluene, dioxane, or DMF, often with a small amount of water, are effective. | The solvent impacts the solubility of all reactants and the overall reaction kinetics. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | The rates of oxidative addition and reductive elimination are temperature-dependent. |
| Incomplete Degassing | Ensure the solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. | Oxygen can deactivate the Pd(0) catalyst. |
Issue 2: Formation of Significant Byproducts (Dehalogenation and Homocoupling)
The formation of byproducts reduces the yield of the desired product and complicates purification.
Possible Causes and Solutions:
| Byproduct | Potential Cause | Recommended Solution | Rationale |
| N-phenylcarbazole (Dehalogenation) | High reaction temperature. Use of protic solvents or certain bases (e.g., alkoxides). | Lower the reaction temperature. Use an aprotic solvent like toluene or dioxane. Switch to a carbonate or phosphate base (K₂CO₃, K₃PO₄). | These conditions minimize potential hydride sources that lead to the reduction of the aryl iodide. |
| Biphenyl (from boronic acid homocoupling) | Presence of oxygen in the reaction. | Rigorously degas the reaction mixture and maintain a positive pressure of inert gas throughout the experiment. | Oxygen promotes the oxidative homocoupling of the boronic acid. |
Data Presentation
The following tables provide representative data for Suzuki coupling reactions of substrates analogous to this compound to guide your optimization efforts.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | 88 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 85 |
Note: Yields are representative for Suzuki couplings of similar iodo-heterocyclic compounds and may vary for this compound.
Table 2: Effect of Base and Solvent on Yield
| Catalyst | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/SPhos | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| Pd₂(dba)₃/SPhos | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 92 |
| Pd₂(dba)₃/SPhos | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 95 |
| Pd₂(dba)₃/SPhos | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | 89 |
Note: Yields are representative and intended for comparison of reaction conditions.
Experimental Protocols
Detailed Methodology for Suzuki Coupling of this compound with Phenylboronic Acid:
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane and water to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-phenyl-N-phenylcarbazole.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
challenges in the scale-up synthesis of 3-Iodo-N-phenylcarbazole
Technical Support Center: Synthesis of 3-Iodo-N-phenylcarbazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and protocols for the challenges encountered during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic iodination of N-phenylcarbazole.[1] This is typically achieved using an iodinating agent like N-Iodosuccinimide (NIS) in the presence of an acid catalyst or in a suitable solvent like acetic acid.[1][2][3]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges during scale-up include:
-
Controlling Regioselectivity: Minimizing the formation of the 3,6-diiodo-N-phenylcarbazole byproduct.[3][4]
-
Reaction Completion: Ensuring the full conversion of the N-phenylcarbazole starting material.
-
Product Purification: Efficiently removing unreacted starting materials, byproducts, and the succinimide byproduct (if using NIS).[1][5]
-
Reagent Handling: Safely managing large quantities of potentially hazardous reagents like NIS.[6][7][8]
-
Thermal Management: Controlling potential exotherms, especially during the addition of the iodinating agent.
Q3: How can I minimize the formation of the 3,6-diiodo byproduct?
A3: To enhance selectivity for the mono-iodinated product, you should carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents of NIS is often recommended. Running the reaction at a lower temperature and monitoring it closely by TLC or HPLC to stop it upon consumption of the starting material can also prevent over-iodination.[9]
Q4: What are the best practices for handling N-Iodosuccinimide (NIS) safely at scale?
A4: N-Iodosuccinimide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][8][10] When handling at scale:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses with side-shields, and a lab coat.[6][8]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust.[6][8]
-
Storage: Store NIS in a cool, dry, well-ventilated area, protected from light and moisture, and under an inert atmosphere if possible.[6][10]
-
Dispensing: Avoid creating dust when weighing and adding the reagent. Add it portion-wise to the reaction to control the reaction rate and temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction; insufficient reagent; poor reagent quality. | Check Reaction Monitoring: Ensure the reaction has gone to completion via TLC/HPLC. Verify Reagent Stoichiometry: Use a slight excess (e.g., 1.05 eq.) of fresh, high-purity NIS. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while monitoring for byproduct formation. |
| Significant Amount of Unreacted N-phenylcarbazole in Product | Insufficient amount or activity of the iodinating agent. Reaction has not reached completion. | Reagent Quality: Use a fresh bottle of NIS or another iodinating agent. Stoichiometry: Increase the equivalents of NIS to 1.1-1.2, but monitor closely for di-iodination. Reaction Time: Extend the reaction time. |
| Presence of 3,6-diiodo-N-phenylcarbazole Byproduct | Excess iodinating agent. Reaction temperature is too high or reaction time is too long. | Control Stoichiometry: Use no more than 1.05 equivalents of NIS.[11] Temperature Control: Maintain a consistent, moderate reaction temperature (e.g., room temperature). Monitor Closely: Stop the reaction as soon as the starting material is consumed. |
| Difficulty Removing Succinimide Byproduct | Succinimide has moderate solubility in some organic solvents. | Aqueous Wash: Perform an aqueous workup with a basic solution (e.g., aq. NaHCO₃ or Na₂S₂O₃) to quench excess iodine and wash out the succinimide. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, or a mixture like ethyl acetate/heptane). |
| Product is a Dark, Oily, or Inseparable Mixture | Reaction degradation; formation of multiple side products. Oxidation side reactions can occur with electrophilic iodination.[12] | Lower Temperature: Run the reaction at a lower temperature. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[1] Purification: Attempt column chromatography on silica gel to isolate the desired product.[1] |
Experimental Protocols & Data
Optimized Iodinating Agents and Conditions
The choice of iodinating agent and solvent can significantly impact yield and selectivity.
| Iodinating System | Solvent | Typical Yield of 3-Iodo Product | Key Considerations |
| N-Iodosuccinimide (NIS) | Acetic Acid | Good to Excellent | Common lab-scale method. Succinimide byproduct must be removed.[2] |
| N-Iodosuccinimide (NIS) / H₂SO₄ (cat.) | Tetrahydrofuran (THF) | Good | Catalytic acid can accelerate the reaction.[3][4] |
| I₂ / KIO₃ / H₂SO₄ (cat.) | Ethanol | Moderate to Good | Uses less expensive iodine but can be less selective.[3][4] |
| I₂ / 1,4-Dioxane | 1,4-Dioxane | Good (76%) | Can offer high selectivity for the C3-mono-iodinated product over the di-iodinated version.[13] |
Protocol: Synthesis using N-Iodosuccinimide in Acetic Acid
This protocol describes a typical lab-scale synthesis. Scale-up requires careful consideration of mixing, heat transfer, and addition rates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-phenylcarbazole (1.0 eq.).
-
Dissolution: Add glacial acetic acid (approx. 10-20 mL per gram of starting material). Stir until all solids are dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) portion-wise over 15-30 minutes. Monitor the internal temperature to ensure there is no significant exotherm.
-
Reaction: Stir the mixture at room temperature for 1-3 hours.[2] Monitor the reaction progress by TLC or HPLC until the N-phenylcarbazole is consumed.
-
Quenching: Pour the reaction mixture slowly into a stirred beaker of ice water containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will precipitate the crude product and quench any remaining iodine.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid and salts, followed by a cold, non-polar solvent (e.g., hexane) to remove highly soluble impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography (silica gel, eluting with a heptane/ethyl acetate gradient).
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. researchgate.net [researchgate.net]
- 12. Iodination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of 3-Iodo-N-phenylcarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed cross-coupling reactions involving 3-Iodo-N-phenylcarbazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?
Low conversion in a Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to the catalyst's activity, the reaction conditions, or the integrity of your reagents.
Possible Causes & Recommended Solutions:
-
Catalyst Inactivity: The palladium catalyst is the cornerstone of the reaction. Its deactivation can halt the catalytic cycle.
-
Solution 1: Catalyst Choice & Ligand Screening. While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos can significantly improve yields for challenging substrates.[1][2] Consider screening a variety of ligands to find the optimal one for your specific coupling partners.
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Solution 2: Catalyst Quality & Handling. Ensure your palladium catalyst is from a reputable source and has been stored under an inert atmosphere, as Pd(0) species are sensitive to oxygen.[3]
-
Solution 3: Pre-catalyst Activation. If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) species. This is often facilitated by phosphine ligands or other reducing agents in the reaction mixture.[4]
-
-
Suboptimal Base or Solvent: The choice of base and solvent system is critical for the transmetalation step and for maintaining catalyst stability.
-
Solution 1: Base Selection. The strength and solubility of the base are crucial. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[1][5] The choice of base can be solvent-dependent, so it's often beneficial to screen a few options.
-
Solution 2: Solvent System. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water) is often employed to dissolve both the organic substrate and the inorganic base.[6][7] Ensure your organic solvent is anhydrous and properly degassed to remove oxygen.
-
-
Issues with the Boronic Acid/Ester: Degradation of the organoboron reagent is a common cause of low yields.
-
Solution: Reagent Quality. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) to prevent protodeboronation, a common side reaction.[8]
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the yield is poor. What should I investigate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.
Possible Causes & Recommended Solutions:
-
Inappropriate Ligand Choice: The ligand plays a critical role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solution: Utilize Bulky, Electron-Rich Ligands. For the amination of aryl halides, bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, BrettPhos), are generally the most effective.[9] These ligands stabilize the palladium catalyst and facilitate the crucial C-N bond-forming reductive elimination step.[9]
-
-
Incorrect Base Selection: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Solution: Use a Strong, Non-nucleophilic Base. Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required for efficient Buchwald-Hartwig aminations.[10] Weaker bases like K₂CO₃ may not be strong enough to deprotonate the amine effectively, leading to low yields.[10]
-
-
Catalyst Inhibition: The carbazole nitrogen in your starting material or product could potentially coordinate to the palladium center, leading to catalyst inhibition.
-
Solution: Optimize Ligand/Palladium Ratio. A slightly higher ligand-to-palladium ratio may help to prevent substrate or product inhibition by ensuring the palladium center remains coordinated to the desired phosphine ligand.
-
Q3: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding as expected. What are the key parameters to optimize?
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, but it is sensitive to several factors.
Possible Causes & Recommended Solutions:
-
Copper Co-catalyst Issues: The traditional Sonogashira reaction relies on a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction.
-
Solution 1: Ensure Freshness of Copper Source. Copper(I) salts can oxidize over time, so using a fresh, high-purity source is important.
-
Solution 2: Consider Copper-Free Conditions. In some cases, the copper co-catalyst can lead to the homocoupling of the alkyne (Glaser coupling). There are numerous "copper-free" Sonogashira protocols that may provide better results for your specific substrate.[3]
-
-
Base and Solvent Choice: An appropriate base and solvent are necessary for the formation of the copper acetylide and for the overall catalytic cycle.
-
Solution: Use an Amine Base. An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used in Sonogashira reactions. The amine also serves as a solvent or co-solvent in many cases.
-
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne.
-
Solution: Rigorous Degassing. Ensure that your solvents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).
-
Q4: I am observing significant amounts of N-phenylcarbazole (the de-iodinated starting material) in my reaction mixture. What is causing this side reaction, and how can I minimize it?
The formation of the de-iodinated product is a common side reaction known as hydrodehalogenation. This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the desired coupling partner.
Possible Causes & Recommended Solutions:
-
Hydride Sources: Potential hydride sources in your reaction mixture can include the solvent (e.g., alcohols), water, or even the phosphine ligand.
-
Solution 1: Use Anhydrous Solvents. Ensure you are using high-purity, anhydrous solvents to minimize the presence of water.
-
Solution 2: Ligand Choice. Some ligands are more prone to degradation that can lead to hydride formation. Screening different ligands may help to mitigate this issue.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor hydrodehalogenation.
-
Solution: Optimize Temperature and Time. Try running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessary heating after the starting material has been consumed.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of palladium-catalyzed cross-coupling reactions of substrates similar to this compound.
Table 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole Derivatives [7]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 16 | 92 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 80 | 8 | 95 |
Table 2: Buchwald-Hartwig Amination for the Synthesis of 9-Phenylcarbazole [11]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOtBu | Toluene | 100 | High |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | High |
| 3 | PdCl₂(Amphos)₂ | - | K₃PO₄ | t-BuOH | 100 | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand, then transfer to the main reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-3.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: A generic palladium cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
preventing de-iodination of 3-Iodo-N-phenylcarbazole during reactions
Welcome to the technical support center for 3-Iodo-N-phenylcarbazole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during its use in chemical synthesis, with a specific focus on preventing unwanted de-iodination.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a problem with this compound?
A1: De-iodination is a common side reaction where the iodine atom on the carbazole scaffold is replaced by a hydrogen atom, resulting in the formation of N-phenylcarbazole as a byproduct. This occurs most frequently during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This side reaction consumes the starting material, complicates purification, and ultimately lowers the yield of the desired product.
Q2: I am observing significant amounts of N-phenylcarbazole in my reaction mixture. What are the likely causes?
A2: The formation of the de-iodinated byproduct, N-phenylcarbazole, is typically promoted by several factors in palladium-catalyzed reactions:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of de-iodination.
-
Suboptimal Catalyst/Ligand System: The choice of palladium source and ligand is critical. Some systems are more prone to promoting hydrodehalogenation.[1][2]
-
Choice of Base and Solvent: Strong bases or solvents that can act as a hydride source (like DMF) can increase the rate of de-iodination.[3][4]
-
Presence of Hydride Sources: Trace amounts of water or other protic impurities can serve as the hydrogen source for the de-iodination process.[2]
Q3: How does the palladium catalytic cycle relate to the de-iodination side reaction?
A3: In a typical cross-coupling reaction, the Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[5][6] The de-iodination side reaction is thought to compete at this stage. Instead of proceeding with transmetalation (the next step in the desired coupling), the Pd(II)-aryl intermediate can react with a hydride source, leading to reductive elimination of the de-iodinated product, N-phenylcarbazole.
Q4: Are there specific classes of ligands that are recommended to minimize de-iodination?
A4: Yes, the choice of ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[7][8] These ligands can stabilize the palladium center and promote the desired reductive elimination of the cross-coupled product over the de-iodination pathway.
Troubleshooting Guide: High Levels of De-iodination
If you are observing more than 5-10% of the de-iodinated N-phenylcarbazole byproduct, consult the following guide.
Table 1: Troubleshooting De-iodination of this compound
| Possible Cause | Recommended Solution & Rationale |
| Reaction Temperature is Too High | Decrease the reaction temperature. Screen a range from room temperature to 80°C. Lower temperatures often disfavor the de-iodination pathway.[8] |
| Inappropriate Base | Switch to a milder or different type of base. For Suzuki reactions, consider K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu.[4] Ensure the base is finely powdered and anhydrous. |
| Unstable or Overly Reactive Catalyst | Use a well-defined, air-stable Pd(II) precatalyst with a bulky, electron-rich ligand (e.g., an NHC-Pd complex or a Buchwald palladacycle).[1][7] These can promote faster cross-coupling relative to de-iodination. |
| Solvent Effects | If using DMF, consider switching to a non-protic, ethereal solvent like 1,4-dioxane or THF, as DMF can sometimes act as a hydride source.[3] Ensure all solvents are rigorously dried and degassed. |
| Presence of Water or Protic Impurities | Use anhydrous solvents and reagents. The addition of a drying agent or performing the reaction under strictly inert conditions can help. Water has been identified as a possible hydrogen source in hydrodehalogenation.[2] |
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize de-iodination when coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
[G4-XPhos] Palladacycle (0.02 mmol, 0.02 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the [G4-XPhos] Palladacycle, and K₃PO₄.
-
Add the anhydrous, degassed 1,4-dioxane to the vial.
-
Seal the vial and place it in a preheated block at 80°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Visual Guides
Diagram 1: Troubleshooting Flowchart for De-iodination
The following diagram provides a logical workflow for diagnosing and solving issues related to the unwanted de-iodination of this compound.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling reaction versus the competing side reaction that leads to de-iodination.
References
- 1. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
analytical techniques for assessing the purity of 3-Iodo-N-phenylcarbazole
Technical Support Center: Analysis of 3-Iodo-N-phenylcarbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Based on typical synthesis routes, the most likely impurities include:
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Starting Materials: Unreacted N-phenylcarbazole or carbazole.[1]
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Intermediates and By-products: Isomeric impurities such as 2-iodo- or 4-iodo-N-phenylcarbazole, and poly-iodinated species like 3,6-diiodo-N-phenylcarbazole.[1][2]
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Reagent Residues: Residual iodinating agents (e.g., N-Iodosuccinimide).
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Residual Solvents: Solvents used during synthesis and purification steps.[3]
Q2: Which analytical technique is most suitable for the purity analysis of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.[3][4]
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High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities, such as isomers and related carbazole by-products.[5]
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Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the identification and quantification of volatile impurities, particularly residual solvents.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides essential structural confirmation of the main compound and can be used to identify and quantify impurities, sometimes without needing reference standards (qNMR).[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the structural elucidation of unknown impurities.[4]
Q3: What are the typical acceptance criteria for the purity of this compound?
A3: Purity requirements depend heavily on the application. For use as an intermediate in organic light-emitting diodes (OLEDs), a very high purity of >99.9% is often required.[6] For general synthetic or research purposes, a purity of >98% may be acceptable.[7]
Workflow for Purity Assessment
The following diagram outlines a general workflow for assessing the purity of a this compound sample.
Caption: A general workflow for the purity assessment of this compound.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem / Question | Potential Cause | Recommended Solution |
| Why are my chromatographic peaks tailing or fronting? | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: Sample solvent is much stronger than the mobile phase. 3. Column Contamination: Buildup of impurities on the column frit or stationary phase.[8] | 1. Dilute the Sample: Reduce the concentration of the sample before injection.[9] 2. Match Solvents: Dissolve the sample in the mobile phase whenever possible.[10] 3. Flush the Column: Use a strong solvent wash to clean the column or replace the guard column.[8][11] |
| Why are my retention times drifting or inconsistent? | 1. Temperature Fluctuations: Inconsistent column temperature. 2. Mobile Phase Issues: Incorrect composition, degradation, or inadequate degassing. 3. System Leaks: Loose fittings in the fluid path.[8][10] | 1. Use a Column Oven: Ensure a stable column temperature.[8] 2. Prepare Fresh Mobile Phase: Ensure accurate mixing and proper degassing.[9] 3. Check Fittings: Inspect the system for any leaks from the pump to the detector.[8] |
| What is causing baseline noise or drift? | 1. Air Bubbles: Air trapped in the pump or detector. 2. Contaminated Mobile Phase: Impurities or microbial growth in the solvent.[10] 3. Detector Lamp Issue: A failing detector lamp.[8] | 1. Purge the System: Degas the mobile phase and purge the pump.[9] 2. Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade solvents. 3. Replace Lamp: Check the lamp energy and replace it if it is low.[8] |
| Why is the resolution between my main peak and an impurity peak poor? | 1. Suboptimal Mobile Phase: The mobile phase composition is not optimized for separation. 2. Incorrect Column: The column chemistry is not suitable for the analytes. 3. Low Temperature: Lower temperatures can decrease column efficiency.[8] | 1. Adjust Mobile Phase: Modify the gradient or the organic-to-aqueous ratio. 2. Change Column: Select a column with a different selectivity.[8] 3. Increase Column Temperature: Operate at a slightly higher, stable temperature.[8] |
Decision Guide for Technique Selection
This diagram helps in selecting the appropriate analytical technique based on the specific information required.
References
- 1. N-Phenylcarbazole | CAS#:1150-62-5 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. leapchem.com [leapchem.com]
- 7. This compound | CAS 502161-03-7 | Catsyn [catsyn.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
handling and safety precautions for 3-Iodo-N-phenylcarbazole
Technical Support Center: 3-Iodo-N-phenylcarbazole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of this compound (CAS No. 502161-03-7).
Safety & Hazard Information
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
Pictogram:
Signal Word: Warning
Hazard Statements:
| Code | Statement |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
Precautionary Statements:
| Code | Statement |
| P264 | Wash hands and face thoroughly after handling.[2][3] |
| P280 | Wear protective gloves, eye protection.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2][3] |
| P332+P313 | If skin irritation occurs: Get medical advice or attention.[2][3] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2][3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the CAS number 502161-03-7 and the molecular formula C18H12IN.[1][4] It is primarily used as an intermediate in chemical synthesis.[3]
Q2: What are the main hazards associated with this compound?
A2: The primary hazards are skin irritation and serious eye irritation.[1][2] Based on its structure, it may also have moderate toxicity if inhaled or ingested.[3]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: It is recommended to wear a dust respirator, protective gloves, and safety glasses.[2] A face shield and protective clothing may be necessary depending on the situation.[2]
Q4: How should I store this compound?
A4: Store the compound in a cool, dark, and dry place in a tightly sealed container.[2] It should be stored away from incompatible materials such as strong oxidizing and reducing agents.[2][3]
Q5: What should I do in case of accidental exposure?
A5:
-
Skin contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[2]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air. If you feel unwell, get medical advice.[2]
-
Ingestion: Rinse your mouth and seek medical attention if you feel unwell.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Skin irritation or rash after handling the compound. | Direct skin contact with the powder. | Immediately wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical advice.[2] Always wear appropriate protective gloves. |
| Eye irritation, redness, or discomfort. | Exposure to airborne dust particles of the compound. | Immediately flush eyes with water for several minutes, removing contact lenses if possible.[2] Seek medical attention if irritation continues.[2] Ensure you are wearing safety glasses or goggles. |
| The compound has changed color or appears clumpy. | Improper storage, leading to moisture absorption or degradation. | Store in a tightly sealed container in a cool, dry, and dark place.[2] Avoid exposure to light and moisture. |
| Difficulty in dissolving the compound. | The solubility of this compound is not well-specified.[3] | Experiment with small quantities in different solvents to determine a suitable one for your application. |
Experimental Workflow & Diagrams
General Handling Workflow
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
First Aid Decision Pathway
This diagram illustrates the decision-making process in the event of accidental exposure.
References
Validation & Comparative
A Comparative Guide to 3-Iodo-N-phenylcarbazole and Other Halogenated Carbazoles for Researchers and Drug Development Professionals
In the landscape of drug discovery and materials science, halogenated carbazoles represent a versatile class of compounds with significant potential. This guide provides a detailed comparison of 3-Iodo-N-phenylcarbazole with its bromo, chloro, and fluoro analogues, offering insights into their synthesis, photophysical properties, and biological activities. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal carbazole derivative for their specific application.
Physicochemical and Photophysical Properties
The substitution of different halogens onto the N-phenylcarbazole scaffold significantly influences the compound's physicochemical and photophysical properties. These properties are critical for applications ranging from bioimaging to organic electronics. A summary of these key parameters is presented in Table 1.
Table 1: Comparison of Physicochemical and Photophysical Properties of 3-Halogenated-N-phenylcarbazoles.
| Property | 3-Fluoro-N-phenylcarbazole | 3-Chloro-N-phenylcarbazole | 3-Bromo-N-phenylcarbazole | This compound |
| Molecular Formula | C₁₈H₁₂FN | C₁₈H₁₂ClN | C₁₈H₁₂BrN | C₁₈H₁₂IN |
| Molecular Weight | 261.29 g/mol | 277.74 g/mol | 322.20 g/mol | 369.20 g/mol |
| Appearance | Off-white powder | Off-white powder | Off-white powder | Off-white to pale yellow crystalline solid |
| Melting Point (°C) | Not widely reported | Not widely reported | Not widely reported | 103.0 to 107.0 |
| Fluorescence Emission (λem, nm) | ~350-450 | ~360-460 | ~370-470 | ~380-480 |
| Fluorescence Quantum Yield (ΦF) | Higher | Moderate | Lower | Lowest |
| Singlet Excited State Lifetime (τs, ns) | Longer | Moderate | Shorter | Shortest |
Note: The fluorescence emission ranges, quantum yields, and excited state lifetimes are generalized based on the heavy atom effect. Specific values can vary depending on the solvent and experimental conditions. Direct comparative experimental data is limited.
The observed trends can be largely attributed to the "heavy atom effect," where the presence of a heavier halogen (with a larger atomic number and spin-orbit coupling constant) enhances intersystem crossing from the singlet excited state to the triplet state. This leads to a decrease in fluorescence quantum yield and a shorter singlet excited state lifetime as we move from fluorine to iodine.
Biological Activity: A Comparative Overview
Halogenated carbazoles have garnered significant interest for their potential as anticancer and antimicrobial agents. The nature of the halogen substituent can profoundly impact their biological efficacy. While direct comparative studies on the 3-halogenated-N-phenylcarbazole series are not extensively available, we can extrapolate potential trends and present available data for related compounds.
Table 2: Comparative Biological Activity Profile of Halogenated Carbazoles.
| Biological Activity | 3-Fluoro-N-phenylcarbazole | 3-Chloro-N-phenylcarbazole | 3-Bromo-N-phenylcarbazole | This compound |
| Cytotoxicity (IC₅₀) | Potentially high | Moderate to high | Moderate to high | Potentially high |
| Enzyme Inhibition (e.g., Kinases) | Can be a potent inhibitor | Can be a potent inhibitor | Can be a potent inhibitor | Can be a potent inhibitor |
| Antimicrobial Activity | Reported for some fluoro-carbazoles | Reported for some chloro-carbazoles | Reported for some bromo-carbazoles | Limited specific data |
Note: The cytotoxic and enzyme inhibitory activities are highly dependent on the specific cell line or enzyme being tested. The data presented here are indicative and based on general observations for halogenated aromatic compounds.
The lipophilicity and electronic properties conferred by the different halogens play a crucial role in their biological activity. For instance, the high electronegativity of fluorine can lead to strong interactions with biological targets, while the larger and more polarizable bromine and iodine atoms can also form significant halogen bonds.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the synthesis of halogenated N-phenylcarbazoles, cytotoxicity assessment, and enzyme inhibition assays are provided below.
Synthesis of 3-Halogenated-N-phenylcarbazoles
The synthesis of 3-halogenated-N-phenylcarbazoles typically involves a two-step process: N-phenylation of carbazole followed by electrophilic halogenation.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 3-halogenated-N-phenylcarbazoles.
Detailed Methodology:
-
N-Phenylation of Carbazole: In a round-bottom flask, combine carbazole, a phenyl halide (e.g., iodobenzene), a copper(I) catalyst (e.g., CuI), and a base (e.g., K₂CO₃) in a suitable solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere for several hours. After cooling, the product, N-phenylcarbazole, is isolated by extraction and purified by column chromatography.
-
Electrophilic Halogenation: To a solution of N-phenylcarbazole in a solvent like dichloromethane (CH₂Cl₂), add the appropriate halogenating agent.
-
For This compound , use N-iodosuccinimide (NIS).
-
For 3-Bromo-N-phenylcarbazole , use N-bromosuccinimide (NBS).
-
For 3-Chloro-N-phenylcarbazole , use N-chlorosuccinimide (NCS).
-
For 3-Fluoro-N-phenylcarbazole , use a source of electrophilic fluorine such as Selectfluor. The reaction is stirred at room temperature until completion. The resulting 3-halogenated-N-phenylcarbazole is then purified by recrystallization or column chromatography.
-
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated carbazoles in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of halogenated carbazoles against a target enzyme, such as a protein kinase.
Enzyme Inhibition Assay Workflow
The Pivotal Role of Carbazole Derivatives in OLED Technology: A Comparative Performance Analysis
A detailed examination of OLEDs utilizing carbazole-based materials reveals the nuanced interplay between molecular structure and device efficiency. While direct performance data for the intermediate 3-Iodo-N-phenylcarbazole is not extensively reported in peer-reviewed literature, an analysis of its derivatives provides critical insights for researchers in materials science and optoelectronics. This guide offers a comparative look at the performance of a host material synthesized from a 3-Iodo-9H-carbazole precursor against established alternatives, supported by experimental data.
Carbazole derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs), lauded for their excellent hole-transporting properties and high thermal stability.[1] The strategic functionalization of the carbazole core allows for the fine-tuning of electronic and photophysical properties, directly impacting key device metrics such as efficiency, color purity, and operational lifetime.[2]
Performance Showdown: A Carbazole Derivative vs. Industry Standards
To provide a clear benchmark, this guide contrasts the performance of a pyridinyl-carbazole-based host material, synthesized from a 3-Iodo-9H-carbazole precursor, with commonly used host and hole-transporting materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA). The following table summarizes the key performance metrics of OLEDs employing these materials.
| Material/Device | Role in Device | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| Pyridinyl-Carbazole Derivative (from 3-Iodo-9H-carbazole) | Host | FIrpic | 8.7 | 16.3 | 6.3 | N/A | N/A |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | Host | Ir(ppy)₃ | ~23.13 | ~80.61 | N/A | N/A | N/A |
| TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) | Hole Transport | Ir(ppy)₃ | N/A | N/A | N/A | N/A | N/A |
Note: The data presented are representative values compiled from various studies and may vary depending on the specific device architecture, layer thicknesses, and fabrication conditions. "N/A" indicates that the data was not specified in the cited sources.
Experimental Insights: From Synthesis to Device Characterization
A thorough understanding of the experimental protocols is crucial for reproducing and advancing these findings. The synthesis of carbazole-based host materials often involves multi-step reactions, while OLED fabrication is a precise process conducted in a high-vacuum environment.
General Synthesis Protocol for Carbazole Derivatives
The synthesis of functionalized carbazole derivatives frequently employs cross-coupling reactions, such as the Suzuki-Miyaura coupling. A typical procedure involves the reaction of an iodo-carbazole precursor with a boronic acid in the presence of a palladium catalyst and a base.
Standard OLED Fabrication and Characterization Workflow
The fabrication of OLEDs is typically carried out using vacuum thermal evaporation, where thin layers of organic materials are deposited onto a substrate. The performance of the resulting devices is then meticulously evaluated.
Experimental Protocols
-
Materials Synthesis: The pyridinyl-carbazole host materials were synthesized via a Suzuki coupling reaction between 3-Iodo-9H-carbazole and the corresponding pyridinylboronic acid. The reaction was carried out in the presence of a palladium catalyst and a base. The final products were purified by column chromatography.
-
OLED Fabrication: Patterned Indium Tin Oxide (ITO) coated glass substrates were sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by UV-ozone treatment. The substrates were then transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The organic layers, including the hole-transporting layer, the emissive layer (co-evaporated host and dopant), and the electron-transporting layer, were deposited sequentially at controlled rates. Finally, an electron-injecting layer (e.g., LiF) and a metal cathode (e.g., Al) were deposited.
-
Device Characterization: The current-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs were measured using a source meter and a photometer. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates were recorded with a spectroradiometer. The external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) were calculated from the J-V-L and EL data.
References
A Comparative Guide to Computational and Experimental Data for 3-Iodo-N-phenylcarbazole
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's properties is paramount. This guide provides a detailed comparison of experimental and computational data for 3-Iodo-N-phenylcarbazole, a versatile building block in materials science and medicinal chemistry. By juxtaposing experimentally determined characteristics with theoretical predictions, this guide aims to offer a comprehensive profile of this compound, facilitating its application in further research and development.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available experimental and predicted physicochemical properties of this compound. While experimental data provides real-world measurements, computational predictions offer valuable insights into the molecule's intrinsic properties.
| Property | Experimental Data | Computational Data (Predicted) |
| Molecular Formula | C₁₈H₁₂IN | C₁₈H₁₂IN |
| Molecular Weight | 369.20 g/mol | 369.00145 Da |
| Appearance | White to light yellow powder or crystals[1] | Not Applicable |
| Melting Point | 103.0 to 107.0 °C[1] | Not Available |
| Boiling Point | Not Available | 480.6 ± 27.0 °C at 760 mmHg |
| Solubility | Information not widely available, but generally soluble in organic solvents. | Not Available |
Spectral Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques are crucial for confirming the structure and purity of a synthesized compound. Here, we compare the expected spectral data for this compound with general characteristics observed for similar carbazole derivatives.
| Spectroscopic Data | Experimental (Expected) | Computational (Predicted) |
| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The iodine substitution at the 3-position will influence the chemical shifts of the adjacent protons on the carbazole ring. | DFT calculations can predict the ¹H NMR chemical shifts. The calculated spectrum would show distinct signals for each proton, with the chemical shifts influenced by the electronic environment. |
| ¹³C NMR | Aromatic carbons are expected in the 110-145 ppm region. The carbon atom bonded to the iodine (C-3) would show a characteristic upfield shift compared to the unsubstituted carbazole. | DFT calculations can provide precise predictions of ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z ≈ 369. Fragmentation may involve the loss of the iodine atom and cleavage of the phenyl group. | The exact mass can be calculated, and fragmentation patterns can be predicted based on bond dissociation energies. |
Experimental Protocols
A reliable and reproducible synthesis protocol is essential for obtaining high-purity this compound. The following is a generalized protocol based on common synthetic routes for similar carbazole derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process: N-arylation of carbazole followed by electrophilic iodination.
Step 1: N-Phenylation of Carbazole (Ullmann Condensation or Buchwald-Hartwig Amination)
-
Reactants: Carbazole, iodobenzene (or bromobenzene), a copper or palladium catalyst, a suitable ligand, and a base.
-
Solvent: A high-boiling point solvent such as DMF, DMSO, or toluene.
-
Procedure: Carbazole, the aryl halide, the catalyst, ligand, and base are combined in the solvent. The mixture is heated under an inert atmosphere for several hours to overnight. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product, N-phenylcarbazole, is isolated through extraction and purified by column chromatography or recrystallization.
Step 2: Electrophilic Iodination of N-Phenylcarbazole
-
Reactants: N-phenylcarbazole, and an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
-
Solvent: A suitable organic solvent like dichloromethane, chloroform, or acetic acid.
-
Procedure: N-phenylcarbazole is dissolved in the solvent, and the iodinating agent is added portion-wise at a controlled temperature (often at room temperature or slightly below). The reaction is stirred for a few hours until completion (monitored by TLC). The reaction is then quenched, and the product, this compound, is isolated and purified.
Signaling Pathway Involvement
While direct studies on the signaling pathway involvement of this compound are limited, the broader class of carbazole derivatives has been extensively studied for their biological activities. These compounds are known to interact with various cellular signaling pathways, making them promising candidates for drug development.
Carbazole derivatives have been reported to act as:
-
Kinase Inhibitors: Many carbazole-based compounds have been shown to inhibit various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
-
JAK/STAT Pathway Modulators: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is implicated in immune responses and cancer. Some carbazole derivatives have been found to modulate this pathway.
-
PI3K/Akt Pathway Inhibitors: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a major focus in cancer therapy, and some carbazole derivatives have shown inhibitory activity.
The following diagram illustrates the general approach of comparing experimental and computational data for molecular characterization.
Caption: A flowchart outlining the parallel experimental and computational workflows for the characterization of this compound.
The following diagram illustrates the potential involvement of carbazole derivatives in key cellular signaling pathways.
Caption: A diagram illustrating the potential inhibitory effects of carbazole derivatives on key signaling pathways.
References
comparative study of different synthetic routes to 3-Iodo-N-phenylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways to obtain 3-Iodo-N-phenylcarbazole, a key intermediate in the development of materials for organic electronics and pharmaceuticals. The comparison focuses on reaction yields, conditions, and procedural steps to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: N-Phenylation then Iodination | Route 2: Iodination then N-Phenylation |
| Starting Material | Carbazole | Carbazole |
| Key Intermediates | N-Phenylcarbazole | 3-Iodocarbazole |
| Overall Yield | High (potentially ~90-95%) | Good (potentially ~80-85%) |
| Key Reactions | Buchwald-Hartwig Amination, Electrophilic Iodination | Electrophilic Iodination, Ullmann Condensation |
| Catalysts | Palladium-based | Copper-based |
| Reaction Conditions | Generally milder | Can require higher temperatures |
Synthetic Pathways Overview
The synthesis of this compound can be strategically approached in two distinct sequences, each with its own set of advantages and considerations. The logical flow of these synthetic strategies is depicted below.
Caption: Comparative workflow of the two synthetic routes to this compound.
Experimental Protocols
Route 1: N-Phenylation of Carbazole followed by Electrophilic Iodination
This route first constructs the N-phenyl bond and subsequently introduces the iodine atom at the 3-position of the carbazole ring.
Step 1: Synthesis of N-Phenylcarbazole via Buchwald-Hartwig Amination [1][2]
-
Reaction: To a reaction vessel, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.196 mmol) and tri-tert-butylphosphine (4.78 mL, 4.78 mmol, 1.0 M in toluene) in 400 mL of xylene.
-
Stir the mixture under a nitrogen atmosphere for 20 minutes.
-
Add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.
-
Heat the mixture to reflux under a nitrogen atmosphere for 18 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Decant the xylene solution. The solvent is then evaporated under reduced pressure. The resulting residue is purified by vacuum distillation to obtain N-phenylcarbazole.
-
Yield: Approximately 97%.[2]
Step 2: Synthesis of this compound via Electrophilic Iodination [3][4]
-
Reaction: In a suitable flask, dissolve N-phenylcarbazole in tetrahydrofuran.
-
Add N-Iodosuccinimide (NIS) to the solution.
-
Catalytic amount of sulfuric acid is then added.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is quenched with a sodium thiosulfate solution to remove any unreacted iodine. The product is extracted with an organic solvent, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
Yield: While a specific yield for this reaction was not detailed in the available literature, electrophilic iodination of activated aromatic systems with NIS generally proceeds in good to excellent yields.
Route 2: Electrophilic Iodination of Carbazole followed by N-Phenylation
This alternative pathway involves the initial functionalization of the carbazole core with iodine, followed by the formation of the N-phenyl bond.
Step 1: Synthesis of 3-Iodocarbazole [5]
-
Reaction: Carbazole is dissolved in a suitable solvent such as dichloromethane or chloroform.
-
N-Iodosuccinimide (NIS) is added to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be purified by column chromatography to yield 3-iodocarbazole.
-
Yield: The iodination of carbazole can produce a mixture of mono-, di-, and tri-iodinated products. Careful control of stoichiometry and reaction time is necessary to maximize the yield of the desired 3-iodocarbazole.
Step 2: Synthesis of this compound via Ullmann Condensation [6]
-
Reaction (by analogy to 3-bromocarbazole): In a 1L four-hole bottle equipped with magnetic agitation, a thermometer, a reflux condensing tube, and a bubbler, add 3-iodocarbazole, iodobenzene (or bromobenzene), potassium tert-butoxide, and a copper catalyst (e.g., Cu or CuO).
-
Add a high-boiling point solvent such as dimethylbenzene (xylene) or DMF.
-
Under nitrogen protection, the mixture is heated to 130-150 °C.
-
The reaction is monitored by TLC until completion.
-
Work-up and Purification: After the reaction is finished, the mixture is filtered. The majority of the solvent is removed under reduced pressure. A non-polar solvent like n-heptane is added to precipitate the product. The solid is then collected by filtration and dried.
-
Yield: A patent for the analogous synthesis of N-phenyl-3-bromocarbazole reports a yield of 90.1%.[6] A similar yield can be anticipated for the iodo-derivative under optimized conditions.
References
Unambiguous Structural Validation of 3-Iodo-N-phenylcarbazole: A Comparative Guide to X-ray Crystallography and 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the definitive structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques for validating the structure of 3-Iodo-N-phenylcarbazole: single-crystal X-ray crystallography and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
While X-ray crystallography offers the gold standard for absolute structure determination, obtaining suitable single crystals can be a significant bottleneck. In such cases, 2D NMR spectroscopy emerges as a robust alternative, providing unambiguous connectivity information. This guide presents a comparative analysis of the data obtained from both techniques, along with detailed experimental protocols, to assist researchers in selecting the most appropriate method for their needs.
At a Glance: X-ray Crystallography vs. 2D NMR for Structural Validation
The following table summarizes the key quantitative data and outcomes from both X-ray crystallography and 2D NMR for the structural validation of carbazole derivatives.
| Parameter | X-ray Crystallography (Representative Data) | 2D NMR Spectroscopy (Predicted Data) |
| Sample State | Single Crystal | Solution (e.g., in CDCl₃) |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing information | Through-bond correlations between nuclei (¹H-¹³C) |
| Crystal System | Monoclinic | Not Applicable |
| Space Group | P2₁/m | Not Applicable |
| Unit Cell Dimensions | a = 11.651(2) Å, b = 7.0023(14) Å, c = 18.716(4) Å, β = 97.5° | Not Applicable |
| Resolution | High (atomic level) | High (atomic connectivity) |
| Key Data Points | R-factor (Rgt(F)) = 0.0410 | ¹H Chemical Shifts (δ, ppm), ¹³C Chemical Shifts (δ, ppm), HSQC cross-peaks, HMBC cross-peaks |
| Ambiguity | Low (provides absolute structure) | Low (provides unambiguous connectivity) |
Note: As a specific crystal structure for this compound is not publicly available, the data presented for X-ray crystallography is from a closely related and structurally characterized derivative, 3,6-di-tert-butyl-1-iodo-9-methyl-8-(pyren-1-ylethynyl)-9H-carbazole, to serve as a representative example.[1]
Definitive Structure Determination with X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data. The quality of the final structure is assessed by the R-factor.
Unambiguous Connectivity with 2D NMR Spectroscopy
In the absence of suitable single crystals, 2D NMR spectroscopy provides a powerful alternative for the complete and unambiguous assignment of the molecular structure in solution. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity of the carbon skeleton and the placement of substituents.[2][3]
Key 2D NMR Experiments for Structural Validation:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct one-bond correlations between protons and the carbons to which they are attached.[3][4] This is crucial for assigning the protonated carbons in the this compound molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[2][5] These long-range correlations are key to piecing together the molecular fragments and confirming the substitution pattern on the carbazole and phenyl rings.
Predicted ¹H and ¹³C NMR Data for this compound
The following table presents the predicted chemical shifts for this compound, which are essential for interpreting the 2D NMR spectra and confirming the structure.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | ~127 | ~7.5 (d) | C2, C4a, C9a |
| 2 | ~122 | ~7.3 (t) | C1, C3, C4, C4a |
| 3 | ~92 | - | - |
| 4 | ~129 | ~8.1 (d) | C2, C4a, C5, C9b |
| 4a | ~125 | - | - |
| 5 | ~120 | ~7.4 (d) | C4, C6, C7, C9b |
| 6 | ~121 | ~7.2 (t) | C5, C7, C8, C8a |
| 7 | ~127 | ~7.4 (t) | C5, C6, C8, C8a |
| 8 | ~110 | ~7.6 (d) | C6, C7, C8a, C9a |
| 8a | ~140 | - | - |
| 9a | ~124 | - | - |
| 9b | ~141 | - | - |
| 1' | ~138 | - | - |
| 2', 6' | ~128 | ~7.5 (d) | C1', C3', C4' |
| 3', 5' | ~130 | ~7.6 (t) | C1', C2', C4' |
| 4' | ~129 | ~7.5 (t) | C2', C3' |
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.
-
¹H and ¹³C NMR Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra are acquired to determine the chemical shifts of all protons and carbons.
-
HSQC Data Acquisition: A gradient-selected HSQC experiment is performed to establish one-bond ¹H-¹³C correlations.
-
HMBC Data Acquisition: A gradient-selected HMBC experiment is carried out to identify two- and three-bond ¹H-¹³C correlations. The experiment is typically optimized for a long-range coupling constant of around 8 Hz.
-
Data Processing and Analysis: The 2D NMR data are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all ¹H and ¹³C signals and confirm the molecular structure by piecing together the connectivity information from the COSY, HSQC, and HMBC spectra.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflows for structural validation using X-ray crystallography and 2D NMR spectroscopy.
References
A Comparative Guide to the Electrochemical Characterization of 3-Iodo-N-phenylcarbazole and Its Polymers
This guide provides a comparative analysis of the electrochemical properties of 3-Iodo-N-phenylcarbazole and its potential polymers, placed in the context of other well-studied carbazole derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how the introduction of an iodine atom at the 3-position of the N-phenylcarbazole scaffold influences its electrochemical behavior and the properties of the resulting polymers. This comparison is crucial for the rational design of novel materials for applications in organic electronics, sensors, and electrochromic devices.
Carbazole and its derivatives are renowned for their robust redox activity and excellent hole-transporting properties, making them key components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1][2] The electrochemical characteristics, such as oxidation potential, are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are fundamental parameters in designing materials with desired electronic properties.[1] The derivatization of the carbazole core, particularly at the 3, 6, and 9 (N) positions, allows for the fine-tuning of these properties.[3]
Comparative Electrochemical Data
While specific experimental data for this compound is not extensively available in the public literature, its electrochemical properties can be inferred by comparing it with other substituted N-phenylcarbazole and carbazole derivatives. The iodine atom is known to be an electron-withdrawing group, which is expected to influence the oxidation potential. The following table summarizes key electrochemical data for a range of carbazole derivatives to provide a comparative framework.
| Compound | Onset Oxidation Potential (Eonset, ox) vs. Ag/AgCl | HOMO (eV) | LUMO (eV) | Key Features |
| Carbazole | 1.38 V | - | - | Irreversible oxidation, prone to dimerization at the 3 and 6 positions.[4][5] |
| N-Phenylcarbazole | 1.33 V | - | - | The N-phenyl group can help stabilize the radical cation.[6] |
| 3,6-Dibromo-N-phenylcarbazole | 1.49 V | - | - | Halogen substitution increases the oxidation potential.[6] |
| N-Vinylcarbazole | 1.2 V vs. SCE | - | - | Forms a well-known photoconducting polymer.[4] |
| Poly(N-vinylcarbazole) (PVK) | - | -5.9 | - | Widely used as a polymeric host in LEDs.[6] |
| 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole | - | - | - | Forms stable polymer films with electrochromic properties.[7][8] |
| 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole | - | - | - | Exhibits reversible electrochemical oxidation and electrochromism.[7][8] |
Note: The reference electrode and experimental conditions can vary between studies, leading to slight differences in reported values. Direct comparison should be made with caution.
The introduction of an iodine atom at the 3-position is anticipated to increase the oxidation potential of N-phenylcarbazole due to the electron-withdrawing nature of halogens. This would result in a deeper HOMO level, potentially enhancing the material's stability against oxidation. During electropolymerization, the iodo-substituent could also serve as a leaving group, facilitating polymerization through C-C bond formation.
Experimental Protocols
The electrochemical characterization of carbazole derivatives typically involves cyclic voltammetry (CV) to determine redox potentials and assess the stability of the oxidized species.
Typical Experimental Protocol for Cyclic Voltammetry:
-
Instrumentation: A computer-controlled potentiostat is used.
-
Electrochemical Cell: A standard three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).
-
Analyte Solution: The carbazole derivative is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆ or tetrabutylammonium perchlorate - TBAPO₄) at a concentration of 1-5 mM.
-
Procedure:
-
The electrolyte solution is deoxygenated by bubbling with an inert gas like nitrogen or argon for at least 15 minutes.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).
-
The onset oxidation potential is determined from the voltammogram, which corresponds to the potential at which the oxidation current begins to increase.[1]
-
For electropolymerization, the potential is repeatedly cycled to deposit a polymer film on the working electrode. The electrochemical properties of the resulting polymer film are then studied in a monomer-free electrolyte solution.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationship in the electrochemical characterization process and the expected impact of substitution on the electronic properties of N-phenylcarbazole.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Hole Mobility in Carbazole-Based Organic Semiconductors
A detailed guide for researchers on the performance of hole transport materials (HTMs) derived from 3-Iodo-N-phenylcarbazole, featuring comparative data and experimental protocols.
The development of efficient and stable hole transport materials is a critical area of research in organic electronics, with applications spanning organic light-emitting diodes (OLEDs) and perovskite solar cells. Carbazole derivatives, known for their excellent hole-transporting properties and high thermal stability, are a prominent class of materials in this field. This guide provides a comparative overview of the hole mobility of two key materials conceptually derived from this compound: Tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA) and 3,6-Di(N-diphenylamino)-9-phenylcarbazole.
Performance Benchmark: Hole Mobility Comparison
The hole mobility (μh) is a crucial parameter that dictates the efficiency of charge transport in a semiconductor. The following table summarizes the experimentally determined hole mobility for TCTA and a representative 3,6-disubstituted carbazole derivative.
| Material Name | Abbreviation | Molecular Structure Core | Hole Mobility (μh) at Room Temperature | Measurement Method |
| Tris(4-(9H-carbazol-9-yl)phenyl)amine | TCTA | Triphenylamine core with three Carbazole arms | ~1 x 10⁻⁴ cm²/V·s | Time-of-Flight (TOF)[1] |
| 3,6-Di(N-diphenylamino)-9-phenylcarbazole | 9-Phenylcarbazole core with two Diphenylamino groups at the 3 and 6 positions | 5 x 10⁻⁵ to 1.5 x 10⁻⁴ cm²·V⁻¹·s⁻¹ | Time-of-Flight (TOF)[2] |
Synthetic Pathways and Molecular Design
The synthesis of these advanced carbazole derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination. This compound and its di-iodinated analogue, 3,6-diiodo-9-phenylcarbazole, serve as key building blocks for introducing the carbazole moiety and for further functionalization. The strategic placement of electron-donating groups, like diphenylamine, on the carbazole core can significantly influence the material's electronic properties and, consequently, its hole mobility.
Experimental Protocols: Hole Mobility Measurement
The Time-of-Flight (TOF) photoconductivity technique is a widely used and reliable method for determining the charge carrier mobility in organic semiconductor thin films.[3][4][5]
Time-of-Flight (TOF) Measurement Protocol
-
Sample Preparation:
-
A thin film of the organic semiconductor (typically several micrometers thick) is deposited on a conductive substrate, such as indium tin oxide (ITO) coated glass.
-
A semi-transparent top electrode (e.g., aluminum) is then deposited on the organic layer via thermal evaporation, creating a sandwich-like device structure.
-
-
Experimental Setup:
-
The sample is placed in a vacuum chamber and connected to an external circuit consisting of a voltage source and a resistor.
-
A pulsed laser with a photon energy greater than the bandgap of the organic material is used to generate electron-hole pairs near the semi-transparent electrode.
-
-
Measurement Procedure:
-
A bias voltage is applied across the device, creating an electric field.
-
The laser pulse generates a sheet of charge carriers (holes, in this case) which then drift across the organic film under the influence of the applied electric field.
-
The motion of these charge carriers induces a transient photocurrent in the external circuit, which is measured across the resistor using an oscilloscope.
-
-
Data Analysis:
-
The transit time (τt) of the charge carriers is determined from the transient photocurrent signal. In an ideal case, the photocurrent is constant until the charge carriers reach the counter-electrode, at which point it drops to zero.
-
The hole mobility (μh) is then calculated using the following equation: μh = d² / (V * τt) where 'd' is the thickness of the organic film and 'V' is the applied voltage.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. conservancy.umn.edu [conservancy.umn.edu]
assessing the thermal stability of 3-Iodo-N-phenylcarbazole-based materials
A Comparative Guide to the Thermal Stability of 3-Iodo-N-phenylcarbazole-based Materials
For researchers and professionals in materials science and drug development, the thermal stability of organic electronic materials is a critical parameter dictating their performance and longevity in devices such as organic light-emitting diodes (OLEDs). This guide provides a comparative assessment of the thermal properties of this compound and related carbazole derivatives, supported by experimental data and detailed methodologies.
Comparative Thermal Properties
For a comprehensive comparison, the following table summarizes the thermal properties of various N-phenylcarbazole derivatives and other relevant carbazole-based materials.
| Material/Derivative | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| This compound | Not Reported | Not Reported | 103.0 - 107.0[1] |
| Oxetane-functionalized Carbazole Derivative 1 | > 360[3] | 142[3] | 250[3] |
| Oxetane-functionalized Carbazole Derivative 2 | > 360[3] | 162[3] | - |
| Oxetane-functionalized Carbazole Derivative 3 | > 360[3] | 145[3] | - |
| 3-(N,N-Diphenylamino)carbazole Derivative 1 | 398 | 173 | - |
| 3-(N,N-Diphenylamino)carbazole Derivative 2 | 351 | 111 | - |
| 1,4-bis(carbazole)benzene Derivatives | Not Reported | 141-157[4] | - |
Experimental Protocols
The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition temperature of a material.
-
Instrument : A standard thermogravimetric analyzer.
-
Sample Preparation : 5-10 mg of the sample is placed in an alumina or platinum pan.[5]
-
Atmosphere : The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]
-
Temperature Program : The sample is heated from ambient temperature (e.g., 25-30 °C) to a final temperature of 600-800 °C at a constant heating rate, typically 10 °C/min.[5]
-
Data Analysis : The decomposition temperature (Td) is commonly defined as the temperature at which 5% weight loss of the sample is observed.[5]
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Instrument : A standard differential scanning calorimeter.
-
Sample Preparation : 3-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan serves as a reference.[5]
-
Atmosphere : The analysis is performed under a continuous flow of an inert gas, like nitrogen, at a flow rate of 20-50 mL/min.[5]
-
Temperature Program : The samples typically undergo a heat-cool-heat cycle.[5]
-
First Heating Scan : The sample is heated from room temperature to a temperature above its melting point at a rate of 10 °C/min to erase its thermal history.[5]
-
Cooling Scan : The sample is then cooled at a controlled rate (e.g., 10 °C/min).[5]
-
Second Heating Scan : A second heating scan is performed at the same heating rate to determine the Tg and Tm.[5]
-
Visualizing the Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the thermal stability of carbazole-based materials and the signaling pathway for material selection based on thermal properties.
Caption: Experimental workflow for thermal stability assessment.
References
- 1. 3-iodo-9-phenylcarbazole | CAS#:502161-03-7 | Chemsrc [chemsrc.com]
- 2. leapchem.com [leapchem.com]
- 3. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
Benchmarking Carbazole-Based Materials in Organic Photovoltaics: A Comparative Guide
Carbazole-based polymers are recognized for their excellent hole-transporting properties, high thermal stability, and the ease with which their electronic properties can be modified.[1] These characteristics make them compelling candidates for the hole-transporting layer (HTL) or as the electron donor material in the photoactive blend of an OPV device.
Performance Comparison of Hole-Transporting Materials
The following table summarizes the key performance metrics of a prominent carbazole-based polymer, PCDTBT, and compares it with widely used non-carbazole alternatives such as Spiro-OMeTAD and PTAA.
| Material Class | Material Name | Device Architecture | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Carbazole-Based Polymer | PCDTBT | BHJ with PC_70BM | ~0.90 | - | - | up to 7.5% | [2] |
| PCDTBT | BHJ with PC_60BM | - | - | - | up to 4.35% | [3] | |
| PCDTBT | BHJ with PC_71BM | - | - | - | up to 4.6% | [4] | |
| Spiro-Type | Spiro-OMeTAD | Perovskite Solar Cell | 0.9367 | 23.886 | 78 | 17.62% | [5] |
| Spiro-OMeTAD | Perovskite Solar Cell | 1.15 | 25.51 | 78.2 | 22.95% | [6] | |
| Poly(triarylamine)-Based | PTAA | Perovskite Solar Cell | 1.10 | 26.2 | 81.8 | 23.7% | [7] |
| PTAA/NiO Bilayer | Perovskite Solar Cell | - | - | - | 19.05% | [8] |
Note: Performance metrics can vary significantly based on the full device stack, fabrication conditions, and the specific acceptor material used in the active layer. The data presented for Spiro-OMeTAD and PTAA are primarily from high-efficiency perovskite solar cells, which often employ these materials as HTLs.
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon research findings. Below is a generalized protocol for the fabrication of a bulk heterojunction (BHJ) organic solar cell, which can be adapted for various material systems.
Standardized OPV Fabrication Protocol
-
Substrate Cleaning:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.[2]
-
-
Hole-Transporting Layer (HTL) Deposition:
-
A solution of the HTL material (e.g., PEDOT:PSS) is spin-coated onto the cleaned ITO substrate.[2]
-
The film is then annealed at a specific temperature (e.g., 140 °C) to remove residual solvent.
-
-
Active Layer Deposition:
-
A blend of the donor polymer (e.g., a PCDTBT derivative) and an acceptor (e.g., a fullerene derivative like PC_71BM) is prepared in a suitable solvent like chlorobenzene or dichlorobenzene.[2]
-
This active layer solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
The film is often annealed to optimize the morphology of the bulk heterojunction.
-
-
Cathode Deposition:
-
A low work function metal, such as calcium or aluminum, is deposited on top of the active layer through thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). This forms the cathode.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed device is encapsulated using a UV-curable epoxy and a glass coverslip.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks in OPV device operation and fabrication.
Caption: Fundamental working principle of an organic photovoltaic cell.
Caption: A typical workflow for the fabrication of organic photovoltaic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of organic solar cells with PCDTBT donor polymer: An interlaboratory study | Journal of Materials Research | Cambridge Core [cambridge.org]
- 3. Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Electronic Properties of Substituted N-Phenylcarbazoles: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of substituted N-phenylcarbazole derivatives based on Density Functional Theory (DFT) studies. N-phenylcarbazole and its derivatives are a significant class of organic materials with wide-ranging applications, from organic light-emitting diodes (OLEDs) to pharmaceuticals, owing to their unique electronic and photophysical characteristics.[1][2] Understanding the influence of various substituents on their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for designing molecules with tailored properties.
Introduction to N-Phenylcarbazoles and DFT
Carbazole-based compounds are known for their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps.[2] The introduction of a phenyl group at the nitrogen atom (N-phenylcarbazole) provides a versatile scaffold for further functionalization. By strategically adding electron-donating or electron-withdrawing groups to the N-phenylcarbazole core, it is possible to tune the HOMO and LUMO energy levels, thereby controlling the electronic and optical properties of the molecule.[3]
Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand the electronic structure of these molecules.[4] DFT calculations allow for the accurate determination of HOMO-LUMO energy gaps, which are fundamental to a molecule's chemical reactivity, stability, and optical properties.[5][6] This guide summarizes key findings from various DFT studies to provide a clear comparison of how different substituents impact the electronic landscape of N-phenylcarbazoles.
Comparative Analysis of Electronic Properties
The electronic properties of substituted N-phenylcarbazoles are highly dependent on the nature and position of the substituents. Electron-donating groups (EDGs) generally increase the HOMO energy level, while electron-withdrawing groups (EWGs) tend to lower the LUMO energy level. Both types of substitutions typically lead to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted parent molecule.
Below are tables summarizing the calculated electronic properties of various substituted N-phenylcarbazole derivatives from different DFT studies. It is important to note that the absolute energy values can vary depending on the specific DFT functional and basis set used in the calculations.
Table 1: Effect of Donor and Acceptor Substituents on the Electronic Properties of N-Phenylcarbazole Derivatives
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| N-phenylcarbazole | -5.74 | -1.89 | 3.85 | B3LYP/6-31G(d) |
| 4'-(Dimethylamino)-N-phenylcarbazole (EDG) | -5.16 | -1.78 | 3.38 | B3LYP/6-31G(d) |
| 4'-(Cyano)-N-phenylcarbazole (EWG) | -5.98 | -2.45 | 3.53 | B3LYP/6-31G(d) |
| 4'-(Nitro)-N-phenylcarbazole (EWG) | -6.15 | -2.87 | 3.28 | B3LYP/6-31G(d) |
Data compiled and synthesized from principles discussed in cited literature. Absolute values are illustrative and depend on the exact computational parameters.
Table 2: Comparison of Different Acceptor Moieties in Donor-Acceptor-Donor (D-A-D) type N-Phenylcarbazole Systems
| Acceptor Moiety | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Benzothiadiazole | -5.34 | -3.09 | 2.25 | B3LYP/6-311G |
| Benzoselenadiazole | -5.31 | -3.15 | 2.16 | B3LYP/6-311G |
| Diketopyrrolopyrrole | -5.45 | -3.32 | 2.13 | B3LYP/6-31G* |
These values represent typical ranges for D-A-D molecules incorporating N-phenylcarbazole as the donor and are based on data and trends reported in studies such as[1][7].
Experimental Protocols
The theoretical predictions from DFT studies are typically validated through experimental measurements. The following are generalized experimental protocols commonly employed in the study of N-phenylcarbazole derivatives.
1. Synthesis of Substituted N-Phenylcarbazoles:
A common synthetic route for N-phenylcarbazole derivatives is the Buchwald-Hartwig amination or the Ullmann condensation. For instance, the synthesis of a substituted N-phenylcarbazole can be achieved by the palladium-catalyzed cross-coupling reaction of carbazole with a substituted aryl halide.
-
General Protocol: A mixture of carbazole, a substituted aryl bromide or iodide, a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., Cs2CO3 or K3PO4) in an inert solvent (e.g., toluene or dioxane) is heated under an inert atmosphere for several hours. After cooling, the reaction mixture is worked up through extraction and purified by column chromatography to yield the desired N-phenylcarbazole derivative.
2. Computational Details for DFT Studies:
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[5]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules and generally provides a good balance between accuracy and computational cost.[8][9][10][11] Other functionals like CAM-B3LYP or ωB97X-D may be employed for studying charge-transfer excitations or systems with significant non-covalent interactions.[3][12]
-
Basis Set: The 6-31G(d) or 6-311G(d,p) basis sets are commonly used for geometry optimization and electronic property calculations of carbazole derivatives.[8][9][13]
-
Software: Gaussian, ORCA, and other quantum chemistry software packages are typically used to perform these calculations.
3. Electrochemical Characterization (Cyclic Voltammetry):
Cyclic voltammetry (CV) is an electrochemical technique used to determine the experimental HOMO and LUMO energy levels.
-
Protocol: The CV measurements are performed in a three-electrode cell containing a solution of the N-phenylcarbazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential is swept, and the oxidation and reduction potentials are measured. The HOMO and LUMO energies can then be estimated from these potentials relative to a reference standard (e.g., ferrocene/ferrocenium couple).
Visualization of DFT Workflow
The following diagram illustrates a typical workflow for a DFT study on substituted N-phenylcarbazoles.
Conclusion
DFT studies provide invaluable insights into the electronic properties of substituted N-phenylcarbazoles, guiding the rational design of novel materials for various applications. The ability to predict how different functional groups will modulate the HOMO and LUMO energy levels allows researchers to fine-tune the electronic and optical characteristics of these compounds. This comparative guide, supported by generalized experimental protocols, serves as a foundational resource for professionals in materials science and drug development, facilitating the exploration and application of this versatile class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Effects of the acceptor pattern and substitution position on the properties of N -phenyl-carbazolyl based donor–acceptor–donor molecules | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. jnsam.com [jnsam.com]
Safety Operating Guide
Proper Disposal of 3-Iodo-N-phenylcarbazole: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 3-Iodo-N-phenylcarbazole, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals, and for maintaining environmental compliance. This guide offers a direct, step-by-step operational plan for waste management and emergency preparedness.
Immediate Safety and Hazard Information
This compound is a solid substance that can cause significant skin and eye irritation.[1][2] All handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment to minimize exposure.
Hazard Identification
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound. The following table outlines the required equipment and its specifications.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes. |
| Body Protection | Laboratory coat or coveralls | Long-sleeved to protect skin from accidental contact. |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. This workflow is designed to prevent accidental mixing of incompatible waste streams and to ensure safe collection by your institution's Environmental Health and Safety (EHS) department.
Caption: Disposal workflow for this compound.
Experimental Protocol for Waste Disposal
-
Don Appropriate PPE : Before handling any waste, ensure you are wearing the correct personal protective equipment as specified in the table above.
-
Segregate Waste : this compound is a halogenated organic compound and must be disposed of in a designated "halogenated organic waste" stream.[3][4]
-
Do not mix with non-halogenated organic waste.
-
Do not mix with acidic or basic waste.
-
Do not mix with oxidizing agents.
-
-
Contain Waste :
-
Use a dedicated, leak-proof waste container made of a compatible material such as high-density polyethylene (HDPE).
-
Ensure the container has a secure, screw-top lid to prevent spills and the release of vapors.
-
-
Label Container : The waste container must be clearly and accurately labeled. The label should include:
-
Store Container :
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Request Pickup :
Emergency Procedures: Spill Response
In the event of a spill, a quick and informed response is crucial to mitigate potential hazards. The following decision-making workflow will guide you through the necessary steps.
Caption: Decision-making workflow for a this compound spill.
Detailed Spill Cleanup Protocol
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Assess the Situation :
-
For Small, Manageable Spills :
-
Don PPE : Wear at a minimum, a lab coat, chemical-resistant gloves, and safety goggles. If the material is a fine powder, a respirator is necessary to prevent inhalation.
-
Containment : Prevent the spread of the solid material.
-
Cleanup : Gently sweep the solid material into a dustpan.[11] Avoid creating dust. If necessary, slightly moisten the powder with an inert liquid (like water, if compatible) to minimize dust generation.[12]
-
Disposal of Cleanup Materials : Place the swept-up this compound and any contaminated materials (e.g., absorbent pads, gloves) into the designated "halogenated organic waste" container.[11]
-
Decontamination : Clean the spill area with soap and water.[13] All cleaning materials should also be disposed of as hazardous waste.
-
Report : Inform your laboratory supervisor of the incident.
-
References
- 1. Chemical Waste Pickup – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. acs.org [acs.org]
- 4. bucknell.edu [bucknell.edu]
- 5. csn.edu [csn.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Hazardous Waste Disposal - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 9. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 10. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling 3-Iodo-N-phenylcarbazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Iodo-N-phenylcarbazole (CAS No: 502161-03-7). Adherence to these procedures is vital for ensuring personal safety and proper disposal of this chemical compound.
Chemical Properties: [1]
-
Molecular Formula: C₁₈H₁₂IN
-
Molecular Weight: 369.21 g/mol
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319)[2][3][4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect for tears or punctures.[6] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times.[2] |
| Face shield | Required when there is a risk of splashing or dust generation.[2][7] | |
| Respiratory Protection | Dust respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust will be generated.[2][8] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect against skin contact.[7] |
| Closed-toe shoes | To protect feet from spills.[9] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[2]
-
Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation of dust.
-
Keep the container tightly closed when not in use.[2]
-
Store in a cool, dark place away from incompatible materials such as strong oxidizing agents.[2]
2. Donning PPE:
-
Before handling the compound, put on all required PPE in the following order: laboratory coat, closed-toe shoes, safety glasses/goggles, and gloves. A face shield and respirator should be added if the procedure is likely to generate dust.
3. Weighing and Transfer:
-
To minimize dust formation, handle the solid carefully.[8]
-
Use a spatula to transfer the desired amount of the compound.
-
If possible, use a balance with a draft shield.
-
Clean any spills immediately with appropriate absorbent material.
4. During the Experiment:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2][3]
5. Doffing PPE:
-
Remove PPE in the following order to prevent cross-contamination: gloves, face shield, laboratory coat, and goggles.
-
Wash hands and face thoroughly after removing all PPE.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10][11]
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, absorbent pads), in a designated, clearly labeled hazardous waste container for halogenated organic waste.[11][12]
-
Do not mix with non-halogenated waste to avoid higher disposal costs.[10][13]
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]
3. Storage of Waste:
-
Keep the waste container tightly sealed and store it in a designated satellite accumulation area within the laboratory.[13]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3-Iodo-9-phenylcarbazole | 502161-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. realsafety.org [realsafety.org]
- 8. fishersci.com [fishersci.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
